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  • Product: DiSulfo-ICG-azide (disodium)

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Spectral Properties and Applications of DiSulfo-ICG-azide

Abstract DiSulfo-ICG-azide is a near-infrared (NIR) fluorescent probe engineered for advanced bioconjugation applications. As a derivative of Indocyanine Green (ICG), it retains the parent molecule's advantageous spectra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

DiSulfo-ICG-azide is a near-infrared (NIR) fluorescent probe engineered for advanced bioconjugation applications. As a derivative of Indocyanine Green (ICG), it retains the parent molecule's advantageous spectral properties, operating within the NIR "optical window" (700-900 nm) where tissue autofluorescence, absorption, and scattering are minimized.[1] This guide provides a comprehensive analysis of the core spectral and photophysical characteristics of DiSulfo-ICG-azide, including its absorption and emission profiles, and discusses the profound impact of its environment on these properties. Furthermore, it details the functionality of the terminal azide group, which enables covalent labeling of biomolecules through bioorthogonal "click chemistry."[2] We present field-proven protocols for both spectroscopic characterization and biomolecular conjugation, underpinned by an explanation of the causal science driving experimental design. This document serves as a foundational resource for researchers aiming to leverage DiSulfo-ICG-azide for high-sensitivity in vivo imaging, targeted drug delivery, and advanced diagnostic platforms.

Introduction: The Strategic Advantage of a Clickable NIR Dye

Indocyanine green (ICG) is a tricarbocyanine dye approved by the FDA for clinical applications such as cardiac output determination and ophthalmic angiography.[1] Its utility stems from its strong absorption and emission in the NIR region, which allows for deeper tissue penetration of light compared to the visible spectrum.[3] However, the native ICG molecule lacks a functional group for stable, covalent attachment to targeting moieties like antibodies or peptides.

DiSulfo-ICG-azide overcomes this limitation by incorporating two key modifications:

  • Disulfonate Groups: The addition of two sulfonic acid groups enhances aqueous solubility and can influence the molecule's pharmacokinetic profile.[4]

  • Azide Moiety (-N₃): This terminal azide is a bioorthogonal handle. It does not react with native biological functional groups but participates with high efficiency and specificity in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[2][5]

This combination of NIR spectral properties and a bioorthogonal handle makes DiSulfo-ICG-azide an exceptionally powerful tool for creating precisely targeted imaging agents and therapeutic constructs.

Core Spectral & Photophysical Properties

The utility of any fluorophore is defined by its photophysical characteristics. For DiSulfo-ICG-azide, these properties are heavily influenced by its molecular environment, a critical consideration for experimental design.

Absorption and Emission Spectra

DiSulfo-ICG-azide operates squarely within the NIR window. Its excitation and emission maxima are similar to related sulfonated ICG derivatives. The absorption peak is typically observed around 780 nm, with an emission maximum near 800-830 nm.[1][6] This significant separation between excitation and emission (Stokes shift) is advantageous for minimizing spectral overlap and improving signal-to-noise ratios in fluorescence detection systems.

It is crucial to recognize that ICG and its derivatives exhibit concentration-dependent aggregation in aqueous solutions, which alters their spectral properties.[3][7] At high concentrations, a blue-shifted peak around 700 nm can appear due to the formation of H-aggregates, which can quench fluorescence.[3] The presence of proteins, such as albumin in plasma, can bind to the dye, mitigating aggregation and often enhancing fluorescence.[7]

A simplified Jablonski diagram below illustrates the fundamental processes of photon absorption (excitation) and subsequent fluorescence emission that define the dye's spectral signature.

Jablonski S0 Ground State (S₀) S1 First Excited Singlet State (S₁) S0->S1 Absorption (Excitation, ~780 nm) S1->S0 Fluorescence (~815 nm) S1->S0 Non-Radiative Decay (Heat) T1 Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (Generally Low) CUAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification Reagent1 Dissolve DiSulfo-ICG-azide in DMSO (Stock A) Mix1 Combine Biomolecule (B) and ICG-Azide (A) Reagent1->Mix1 Reagent2 Dissolve Alkyne-Biomolecule in Buffer (Stock B) Reagent2->Mix1 Reagent3 Prepare Catalyst Premix: CuSO₄ + THPTA Ligand (Stock C) Mix2 Add Catalyst Premix (C) Reagent3->Mix2 Reagent4 Prepare Fresh Reducing Agent: Sodium Ascorbate in Water (Stock D) Initiate Initiate with Reducer (D) Reagent4->Initiate Mix1->Mix2 Mix2->Initiate Incubate Incubate (RT, 30-60 min) Protected from light Initiate->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis, Precipitation) Incubate->Purify Analyze Analyze & Characterize Purify->Analyze

Caption: General workflow for CuAAC-mediated bioconjugation.

Field-Proven Methodologies & Protocols

The following protocols provide a validated starting point for working with DiSulfo-ICG-azide. Optimization may be required based on the specific biomolecule and experimental context.

Protocol: Spectroscopic Characterization

Objective: To determine the absorption and emission maxima of DiSulfo-ICG-azide in a relevant solvent.

  • Stock Solution Preparation: Prepare a 1 mM stock solution of DiSulfo-ICG-azide in anhydrous DMSO. Store in small, single-use aliquots at -20°C.

  • Working Solution Preparation: Dilute the stock solution in the solvent of interest (e.g., PBS, pH 7.4) to a final concentration of 1-10 µM. Ensure the final DMSO concentration is low (<1%) to minimize solvent effects.

  • Absorbance Measurement:

    • Use a UV-Vis spectrophotometer.

    • Blank the instrument with the solvent used in step 2.

    • Scan the absorbance of the working solution from 600 nm to 900 nm.

    • Identify the wavelength of maximum absorbance (λabs).

  • Fluorescence Measurement:

    • Use a fluorometer equipped with NIR-sensitive detectors.

    • Set the excitation wavelength to the λabs determined in step 3.

    • Scan the emission spectrum from (λabs + 10 nm) to 950 nm.

    • Identify the wavelength of maximum fluorescence emission (λem).

Self-Validation Check: The absorbance spectrum should show a primary peak around 780 nm. The emission spectrum should be red-shifted with a peak around 815 nm. The presence of a significant shoulder or peak around 700 nm in the absorbance scan indicates aggregation.

Protocol: Labeling of Alkyne-Modified Oligonucleotides

Objective: To conjugate DiSulfo-ICG-azide to an alkyne-modified DNA oligonucleotide via CuAAC.

  • Reagent Preparation:

    • Oligonucleotide: Dissolve the alkyne-modified oligo in nuclease-free water to a concentration of 0.5-2 mM.

    • ICG-Azide: Prepare a 10 mM stock solution in anhydrous DMSO.

    • Catalyst Premix (10 mM Cu(I)): Mix equal volumes of 20 mM CuSO₄ and 40 mM THPTA in water. Let stand for 5 minutes.

    • Reducing Agent: Prepare a fresh 100 mM solution of sodium ascorbate in water immediately before use.

  • Reaction Assembly: In a microcentrifuge tube, combine the following in order:

    • 10 nmol of alkyne-oligo (e.g., 5 µL of 2 mM solution).

    • 50 nmol of ICG-Azide (5 µL of 10 mM solution, 5-fold molar excess).

    • 2.5 µL of Catalyst Premix (25 nmol Cu(I), 2.5-fold excess).

    • Vortex briefly to mix.

  • Initiation and Incubation:

    • Add 4 µL of the fresh sodium ascorbate solution (400 nmol, 40-fold excess).

    • Vortex thoroughly. The solution may change color slightly.

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light. For higher efficiency, the reaction can be gently heated to 40-45°C. [8]4. Purification:

    • The labeled oligonucleotide can be purified from excess dye and catalyst components via ethanol precipitation or a suitable size-exclusion chromatography column.

    • To precipitate, add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and 3 volumes of ice-cold ethanol. Incubate at -20°C for at least 1 hour, then centrifuge at high speed to pellet the labeled DNA. Wash the pellet with cold 70% ethanol.

Trustworthiness: This protocol incorporates a premixed catalyst/ligand solution and a freshly prepared reducing agent to ensure the continuous presence of active Cu(I), maximizing conjugation efficiency and reproducibility. [9]The use of molar excess for the dye and catalyst components helps drive the reaction to completion.

Applications in Research and Drug Development

The ability to conjugate the potent NIR fluorescence of DiSulfo-ICG-azide to specific biomolecules opens a vast landscape of applications:

  • Targeted In Vivo Imaging: When conjugated to tumor-targeting antibodies or peptides, DiSulfo-ICG-azide enables high-contrast, real-time visualization of tumors and their margins during fluorescence-guided surgery. [4]* Lymph Node Mapping: Its strong NIR signal allows for non-invasive mapping of the lymphatic system, crucial for cancer staging and surgical planning. [1]* Photoacoustic Imaging (PAI): ICG and its derivatives are effective PAI contrast agents. The azide functionality allows for the creation of targeted PAI probes by incorporating DiSulfo-ICG-azide into nanostructures, enhancing signal strength and specificity. [10][11]* Drug Delivery and Theranostics: By attaching DiSulfo-ICG-azide to drug-loaded nanoparticles or carrier molecules, researchers can track the biodistribution and target accumulation of therapeutic agents in real-time, creating "theranostic" platforms that combine therapy and diagnosis.

Conclusion

DiSulfo-ICG-azide stands as a premier tool for modern bioconjugation and bio-imaging. It synergistically combines the clinically relevant spectral properties of ICG with the precision and reliability of click chemistry. By understanding its core photophysical characteristics, its environmental sensitivities, and the robust chemical principles governing its conjugation, researchers can confidently design and execute experiments that yield clear, high-impact data. This guide provides the foundational knowledge and practical protocols to effectively integrate this powerful NIR probe into advanced research and development workflows.

References

  • Cyan Dye. Recommended protocols / Click chemistry labeling of oligonucleotides and DNA. (n.d.).
  • AAT Bioquest. ICG azide. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information - A Near-infrared and Ratiometric Fluorescent Chemosensor for Palladium. (n.d.). Retrieved from [Link]

  • G. A. A. van den Bergh, et al. (1998). Photostability and thermal stability of indocyanine green. Journal of Photochemistry and Photobiology B: Biology, 47(2-3), 155-164. Retrieved from [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Retrieved from [Link]

  • Interchim. Click Chemistry (Azide / alkyne reaction). (n.d.). Retrieved from [Link]

  • MCE. DiSulfo-ICG-azide disodium. (n.d.). Retrieved from [Link]

  • Prahl, S. Optical Absorption of Indocyanine Green (ICG). (n.d.). Oregon Medical Laser Center. Retrieved from [Link]

  • Cosco, E. D., et al. (2020). Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region. Chemistry – A European Journal, 26(63), 14458-14464. Retrieved from [Link]

  • S. Saxena, et al. (2023). Stability and Selectivity of Indocyanine Green Towards Photodynamic Therapy of CRL-2314 Breast Cancer Cells with Minimal Toxicity to HTB-125 Cells. MDPI. Retrieved from [Link]

  • He, P., et al. (2008). Emission and absorption properties of indocyanine green in Intralipid solution. Journal of Biomedical Optics, 13(5), 054021. Retrieved from [Link]

  • Hanafi, M., et al. (2022). Size-tunable ICG-based contrast agent platform for targeted near-infrared photoacoustic imaging. bioRxiv. Retrieved from [Link]

  • Ogawa, M., et al. (2025). Evaluation of Indocyanine Green Derivatives with Sulfonic Acid and Carboxylic Acid Groups at the Benzoindolenine Moiety for Antibody-Based Tumor Imaging. Molecular Imaging and Biology. Retrieved from [Link]

  • Hanafi, M., et al. (2023). Size-tunable ICG-based contrast agent platform for targeted near-infrared photoacoustic imaging. Photoacoustics, 29, 100445. Retrieved from [Link]

  • Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. (2020). Bentham Science. Retrieved from [Link]

  • Engel, E., et al. (2022). Stable formulations of indocyanine green. Google Patents.
  • ResearchGate. Absorbance and fluorescence emission spectra of ICG and fluorescein. (n.d.). Retrieved from [Link]

  • Kim, J. H., et al. (2012). Enhancement of aqueous stability and fluorescence brightness of indocyanine green using small calixa[12]rene micelles for near-infrared fluorescence imaging. Chemical Communications, 48(44), 5449-5451. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of Indocyanine Green (ICG) and its Azide Derivatives

Abstract Indocyanine Green (ICG), a tricarbocyanine dye approved by the Food and Drug Administration (FDA), has transitioned from a diagnostic imaging agent to a versatile theranostic tool. Its unique photophysical prope...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indocyanine Green (ICG), a tricarbocyanine dye approved by the Food and Drug Administration (FDA), has transitioned from a diagnostic imaging agent to a versatile theranostic tool. Its unique photophysical properties in the near-infrared (NIR) window allow for deep tissue penetration, making it an ideal candidate for fluorescence-guided surgery, photothermal therapy (PTT), and photodynamic therapy (PDT). The derivatization of ICG to include an azide moiety (ICG-N₃) has further expanded its utility, enabling targeted molecular imaging and therapy through bioorthogonal click chemistry. This technical guide provides an in-depth exploration of the fundamental mechanisms of action of ICG, detailing its pharmacokinetic profile, photophysical processes, and its dual role in PTT and PDT. Furthermore, it delves into the synthesis and application of ICG-azide derivatives, presenting the core principles of their targeted action via strain-promoted azide-alkyne cycloaddition (SPAAC). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these powerful molecular agents.

Part 1: Indocyanine Green (ICG) - The Core Theranostic Agent
1.1 Core Mechanism: Pharmacokinetics and Biodistribution

Upon intravenous administration, ICG rapidly and non-covalently binds to plasma proteins, primarily albumin and lipoproteins (98% binding), which confines it to the vascular system.[1] This strong protein binding is crucial as it prevents leakage into the interstitial space, enabling applications like angiography.[2] ICG exhibits a short half-life in circulation, typically 150 to 180 seconds, as it is almost exclusively taken up by hepatocytes.[1][3] It is then secreted unchanged into the bile, making it a reliable indicator of hepatic function.[2][4]

In the context of oncology, ICG accumulates in tumor tissues through the enhanced permeability and retention (EPR) effect.[5] The leaky vasculature and poor lymphatic drainage characteristic of many solid tumors allow the ICG-protein complexes to extravasate and accumulate, a phenomenon that enables "second window" imaging where the tumor remains fluorescent long after the dye has cleared from the surrounding tissue.[6]

1.2 Photophysical and Photochemical Principles

The therapeutic and imaging capabilities of ICG are governed by its interaction with light, a process best described by a Jablonski diagram. ICG possesses a strong absorption peak in the NIR region (~780-800 nm) and emits fluorescence at slightly longer wavelengths (~810-830 nm).[1] This NIR window is advantageous for biological applications due to minimal absorption by endogenous chromophores like hemoglobin and water, allowing for deeper light penetration into tissues.[7]

Upon absorbing a photon of NIR light, an ICG molecule transitions from its ground state (S₀) to an excited singlet state (S₁). From this excited state, the molecule can return to the ground state via several pathways:

  • Fluorescence: The molecule can radiatively relax to the ground state, emitting a photon. This is the basis of ICG's use in fluorescence imaging. The fluorescence quantum yield (Φ_F) in plasma is approximately 0.13.[4]

  • Non-Radiative Decay (Internal Conversion): The molecule can lose energy as heat through vibrational relaxation. This process is the foundation of its photothermal effect.

  • Intersystem Crossing (ISC): The molecule can transition to a long-lived excited triplet state (T₁). This is a critical step for its photodynamic effect. The triplet quantum yield (ΦT) for ICG in an aqueous solution is approximately 0.127.[4]

Jablonski_Diagram cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (NIR Photon, ~800 nm) S1->S0 Fluorescence (~830 nm) S1->S0 Non-Radiative Decay (Heat Generation) T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (Low Probability) O2 ³O₂ (Ground State Oxygen) T1->O2 Energy Transfer ROS ¹O₂ (Singlet Oxygen)

Caption: Jablonski diagram for ICG illustrating key photophysical pathways.
1.3 The Dual Theranostic Mechanism: PTT and PDT

ICG’s ability to act as both a photothermal and photodynamic agent makes it a powerful tool for cancer therapy.[8]

Photothermal Therapy (PTT): The primary mechanism of ICG-mediated cell killing is often photothermal.[9] Upon NIR irradiation, the absorbed light energy is efficiently converted into heat via non-radiative decay, leading to localized hyperthermia (>42°C).[10] This temperature increase induces protein denaturation, membrane disruption, and ultimately, apoptosis or necrosis of cancer cells. The photothermal conversion efficiency (PCE) of free ICG can be modest, but encapsulation in nanoparticles can significantly enhance it to values as high as 51% by improving stability and reducing aggregation-induced quenching.[11][12]

Photodynamic Therapy (PDT): Following intersystem crossing to the excited triplet state (T₁), the ICG molecule can transfer its energy to surrounding molecular oxygen (³O₂), generating highly cytotoxic reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂).[13] Singlet oxygen has a short lifetime and a small radius of action, ensuring that its cytotoxic effects are confined to the area of ICG localization and light application.[1] The singlet oxygen quantum yield (ΦΔ) of ICG in aqueous solution is approximately 0.112.[4] This photochemical mechanism contributes to cell death through oxidative damage to lipids, proteins, and nucleic acids.[8]

Photophysical ParameterValueBiological RelevanceSource
Max Absorption (λ_abs) ~780-800 nmDeep tissue penetration in the NIR window[1][3]
Max Emission (λ_em) ~810-830 nmNIR fluorescence imaging[1]
Molar Absorptivity (ε) ~2.2 x 10⁵ M⁻¹cm⁻¹High efficiency of light absorption[4]
Fluorescence Quantum Yield (Φ_F) ~0.13 (in plasma)Basis for fluorescence-guided surgery[4]
Triplet Quantum Yield (Φ_T) ~0.127Efficiency of entering the PDT pathway[4]
Singlet Oxygen Quantum Yield (Φ_Δ) ~0.112Efficiency of ROS production for PDT[4]
Photothermal Conversion Efficiency (PCE) Up to 51% (nanoformulations)Efficiency of heat generation for PTT[11]
Part 2: ICG-Azide Derivatives - Engineering for Targeted Action
2.1 Rationale for Derivatization

While ICG's accumulation in tumors via the EPR effect provides a degree of passive targeting, it is non-specific. To enhance specificity and enable the imaging of particular molecular targets, ICG can be functionalized with a bioorthogonal handle. The azide (–N₃) group is an ideal choice as it is small, abiotic (not found in biological systems), and highly stable, yet it can undergo highly specific "click" reactions.[14] ICG-azide serves as a reporter molecule that can be "clicked" onto a target biomolecule that has been pre-labeled with a complementary alkyne group.[15]

2.2 Synthesis and Characterization of ICG-Azide

ICG-azide is typically synthesized by modifying the ICG core structure to include a linker terminating in an azide group. While several synthetic routes exist, a common strategy involves reacting an activated ICG derivative (e.g., ICG-NHS ester) with an amino-azide linker. Alternatively, azide functionality can be incorporated during the initial synthesis of the indolenine rings.[16] For many applications, ICG-azide is commercially available.

A key consideration is the potential for ICG to form aggregates (H- and J-aggregates) in aqueous solutions, which alters its photophysical properties.[5] Azide-modified ICG J-aggregates (JAAZ) can be intentionally synthesized by co-incubating ICG and ICG-azide at elevated temperatures (e.g., 60°C) in the presence of salt (e.g., KCl).[17][18] These aggregates exhibit a red-shifted absorption peak (~895 nm) and can offer enhanced stability and photoacoustic properties.[18]

Protocol: Synthesis of Azide-Modified ICG J-Aggregates (JAAZ) (Adapted from Singh et al., 2022)[18]

  • Prepare a stock solution of ICG and a separate stock solution of ICG-azide in deionized water.

  • In a clean glass vial, combine ICG and ICG-azide in a 10:1 molar ratio (e.g., 1 mM ICG and 0.1 mM ICG-azide).

  • Add KCl to the solution to a final concentration of 1 mM. The monovalent cations help reduce electrostatic repulsion and promote J-aggregation.[18]

  • Incubate the solution at 60°C for 20-40 hours. Monitor the formation of J-aggregates by observing the appearance of a characteristic absorption peak at ~895 nm using UV-Vis spectroscopy.[17]

  • The resulting JAAZ particles can be purified and sized via filtration or centrifugation if necessary.

2.3 Mechanism of Bioorthogonal Ligation: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The core mechanism for targeting with ICG-azide is bioorthogonal click chemistry. For in vivo and live-cell applications, the copper-free SPAAC reaction is preferred over the copper-catalyzed version (CuAAC) to avoid cellular toxicity.[19] SPAAC involves a rapid and highly selective reaction between an azide (on the ICG molecule) and a strained alkyne, such as dibenzocyclooctyne (DBCO), which has been incorporated onto a targeting ligand or metabolically introduced into a cellular component.[20][]

The reaction is driven by the release of ring strain in the cyclooctyne, which dramatically lowers the activation energy and allows the reaction to proceed efficiently under physiological conditions (neutral pH, 37°C).[22] The result is a stable triazole linkage that covalently attaches the ICG-azide to the target of interest.

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Part 3: Experimental Workflows and Methodologies
3.1 Workflow 1: In Vitro Assessment of ICG-Mediated PTT/PDT

This workflow describes a typical experiment to evaluate the cytotoxic effects of ICG-mediated phototherapy on cancer cells in culture.

PTT_PDT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed 1. Seed Cancer Cells in 96-well plate incubate 2. Incubate 24h (Allow Adherence) seed->incubate add_icg 3. Add ICG Solution (Varying Concentrations) incubate->add_icg incubate_icg 4. Incubate 2-4h (Allow ICG Uptake) add_icg->incubate_icg wash 5. Wash Cells with PBS (Remove Extracellular ICG) incubate_icg->wash add_media 6. Add Fresh Media wash->add_media irradiate 7. Irradiate with NIR Laser (e.g., 808 nm, 1 W/cm²) add_media->irradiate incubate_post 8. Incubate 24h Post-Treatment irradiate->incubate_post ros 10. (Optional) Measure ROS (DCFH-DA Assay) irradiate->ros viability 9. Assess Cell Viability (e.g., MTT, PrestoBlue Assay) incubate_post->viability

Caption: Experimental workflow for in vitro ICG-mediated PTT/PDT.

Protocol: Intracellular ROS Detection using DCFH-DA (Adapted from Wu et al., 2022)[13]

  • Seed cells and treat with ICG as described in steps 1-6 of the workflow above.

  • After NIR laser irradiation, incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free media for 30 minutes at 37°C. DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Wash the cells three times with phosphate-buffered saline (PBS) to remove excess probe.

  • Measure the intracellular fluorescence using a fluorescence plate reader (λ_ex ≈ 485 nm, λ_em ≈ 525 nm) or visualize using a fluorescence microscope.

  • Include a positive control group (e.g., cells treated with H₂O₂) and negative control groups (no ICG, no light) for comparison.

3.2 Workflow 2: Targeted Cellular Imaging via Metabolic Labeling and ICG-Azide Click Chemistry

This workflow details the process of labeling cell surface glycans with an azido-sugar and subsequently imaging them using an alkyne-functionalized ICG derivative via SPAAC.

Protocol: Metabolic Glycan Labeling and SPAAC Conjugation (Based on principles from Hsu et al. and Prescher et al.)[23][24]

  • Metabolic Labeling: Culture cells (e.g., Jurkat cells) in their standard growth medium supplemented with 25-50 µM of an acetylated azido-sugar precursor, such as tetra-acetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz), for 48-72 hours. The cells' biosynthetic machinery will process the precursor and incorporate azido-sialic acids onto cell surface glycoproteins.[23]

  • Cell Preparation: Harvest the cells and wash them three times with cold PBS containing 1% bovine serum albumin (BSA) to remove unincorporated azido-sugars.

  • SPAAC Reaction: Resuspend the azide-labeled cells in PBS. Add a strained alkyne-functionalized ICG derivative (e.g., ICG-DBCO) to a final concentration of 10-50 µM.

  • Incubation: Incubate the cell suspension for 1-2 hours at room temperature or 37°C with gentle mixing to allow the click reaction to proceed.

  • Washing: Wash the cells three times with cold PBS + 1% BSA to remove unreacted ICG-DBCO.

  • Analysis: Analyze the labeled cells via flow cytometry (using an appropriate NIR channel) or fluorescence microscopy to visualize the targeted ICG signal on the cell surface.

Conclusion and Future Directions

Indocyanine green has proven to be a remarkably versatile molecule, with a mechanism of action that bridges diagnostic imaging and therapy. Its well-understood pharmacokinetics and favorable safety profile, combined with its unique photophysical properties, establish it as a cornerstone of NIR theranostics. The dual PTT and PDT effects allow for a multi-pronged attack on diseased tissues. The development of azide derivatives has unlocked the potential for targeted therapy and molecular imaging, moving beyond passive accumulation to specific, covalent labeling of biological targets. By leveraging the precision of bioorthogonal click chemistry, ICG-azide probes can be directed to specific cell populations, proteins, or glycans, paving the way for highly personalized diagnostic and therapeutic strategies. Future research will likely focus on optimizing the photophysical properties of ICG derivatives, developing novel and faster bioorthogonal reaction pairs, and integrating these targeted agents into multifunctional nanoplatforms for enhanced delivery and synergistic therapeutic outcomes.

References
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  • a) Jablonski diagram illustrating intersystem crossing, radiative... (n.d.). ResearchGate. [Link]

  • Reactive oxygen species creation by laser-irradiated indocyanine green as photodynamic therapy modality: an in vitro study. (2023). PMC. [Link]

  • Indocyanine Green-Based Theranostic Nanoplatform for NIR Fluorescence Image-Guided Chemo/Photothermal Therapy of Cervical Cancer. (2021). Dove Medical Press. [Link]

  • A Review of Indocyanine Green Fluorescent Imaging in Surgery. (n.d.). PMC. [Link]

  • A Green Lantern for the Surgeon: A Review on the Use of Indocyanine Green (ICG) in Minimally Invasive Surgery. (n.d.). MDPI. [Link]

  • (PDF) Near-infrared induced phase-shifted ICG/Fe3O4 loaded PLGA nanoparticles for photothermal tumor ablation. (2025). ResearchGate. [Link]

  • ICG Azide. (n.d.). BioActs. [Link]

  • Indocyanine green as a near-infrared theranostic agent for ferroptosis and apoptosis-based, photothermal, and photodynamic cancer therapy. (2022). Frontiers. [Link]

  • Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. (n.d.). PMC. [Link]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. (n.d.). PMC. [Link]

  • Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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Foundational

Introduction: The Molecular Architecture and Its Implications

An In-Depth Technical Guide to DiSulfo-ICG-Azide: Solubility and Stability DiSulfo-ICG-azide is a highly specialized near-infrared (NIR) fluorescent probe engineered for advanced bioconjugation applications. As a Senior...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to DiSulfo-ICG-Azide: Solubility and Stability

DiSulfo-ICG-azide is a highly specialized near-infrared (NIR) fluorescent probe engineered for advanced bioconjugation applications. As a Senior Application Scientist, my objective is to move beyond a simple data sheet and provide a foundational understanding of this reagent's behavior in a research setting. Its name reveals its tripartite nature:

  • ICG (Indocyanine Green): The core is the FDA-approved tricarbocyanine chromophore, providing strong absorption and emission in the NIR window (typically ~780 nm and ~810 nm, respectively).[1] This spectral region is advantageous for deep tissue imaging due to reduced autofluorescence and light scattering by biological tissues.[1][2]

  • DiSulfo (Disulfonated): Two sulfonate (SO₃⁻) groups are chemically added to the ICG backbone. This is a critical modification. The primary purpose of sulfonation is to dramatically increase the molecule's hydrophilicity, thereby enhancing its solubility in aqueous buffers.[3] This modification helps mitigate the aggregation issues often seen with the parent ICG molecule in physiological solutions.[3][4]

  • Azide (N₃): This terminal azide group is a compact and highly specific reactive handle. It is bio-orthogonal, meaning it does not typically participate in side reactions with biological macromolecules.[5][6] Its primary role is to enable covalent attachment to molecules containing an alkyne group via "click chemistry"—specifically, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][8]

This guide will dissect the practical consequences of this molecular design, focusing on the two most critical parameters for successful experimentation: solubility and stability.

Conceptual Molecular Structure

cluster_ICG ICG Core (Chromophore) cluster_Functional Functional Groups ICG_Core Polymethine Chain (Heptamethine) Indole1 Benzo[e]indole ICG_Core->Indole1 Indole2 Benzo[e]indole ICG_Core->Indole2 Sulfo1 Sulfonate Group 1 (-SO₃⁻) Indole1->Sulfo1 Enhances Aqueous Solubility Azide Azide Group (-N₃) Indole1->Azide Enables Click Chemistry Conjugation Sulfo2 Sulfonate Group 2 (-SO₃⁻) Indole2->Sulfo2

Caption: Conceptual diagram of DiSulfo-ICG-azide's key components.

Section 1: Solubility Characteristics

Properly dissolving a reagent is the first—and most critical—step in any experiment. The solubility of DiSulfo-ICG-azide is dominated by the presence of the two sulfonate groups, which render it significantly more water-soluble than its non-sulfonated counterparts.[3] However, optimal preparation requires careful solvent selection and technique.

Solvent Recommendations

The choice of solvent depends on the intended application and required stock concentration. While the "DiSulfo" moiety confers high water solubility, for maximum concentration and long-term stability of stock solutions, starting with a high-quality, anhydrous organic solvent is often the superior strategy.

SolventExpected SolubilityRecommended Use & Rationale
Water / Aqueous Buffers (e.g., PBS) HighWorking Solutions: Ideal for direct preparation of dilute working solutions for biological assays. The sulfonate groups ensure solubility in physiological buffers. Causality: The polar sulfonate groups interact favorably with water molecules, overcoming the hydrophobic nature of the large ICG core.
Dimethyl Sulfoxide (DMSO) Very HighPrimary Stock Solutions: The gold standard for creating highly concentrated stock solutions (e.g., 10-20 mM).[9] Causality: DMSO is a polar aprotic solvent capable of dissolving both the polar sulfonate groups and the large organic chromophore. It is imperative to use anhydrous (dry) DMSO, as absorbed water can impact the long-term stability and solubility of some ICG derivatives.[10][11]
Dimethylformamide (DMF) Very HighAlternative for Stock Solutions: Similar to DMSO, DMF is effective for solubilizing ICG and its derivatives.[12] Causality: Like DMSO, DMF is a polar aprotic solvent suitable for creating concentrated stocks. The choice between DMSO and DMF often comes down to experimental compatibility, as residual amounts may affect certain cell types or assays differently.
Protocol: Reconstitution and Stock Solution Preparation

This protocol ensures complete dissolution and minimizes initial degradation.

  • Equilibrate Vial: Before opening, allow the vial of lyophilized DiSulfo-ICG-azide powder to warm to room temperature for at least 20 minutes. This is a critical step to prevent atmospheric moisture from condensing on the cold powder, which can lead to hydrolysis and degradation.[13]

  • Add Solvent: Add the required volume of anhydrous DMSO (or other chosen solvent) to the vial to achieve the desired stock concentration.

  • Ensure Complete Dissolution: Vortex the vial for 30-60 seconds. If necessary, briefly sonicate the solution in a water bath to break up any aggregates and ensure all material is fully dissolved. Visually inspect the solution against a light source to confirm there are no visible particulates.

  • Aliquot for Storage: To avoid the damaging effects of repeated freeze-thaw cycles, divide the stock solution into single-use aliquots in low-protein-binding tubes.

  • Store Appropriately: Immediately store the aliquots as recommended in Section 2.2.

Section 2: Stability Profile

The utility of DiSulfo-ICG-azide is directly linked to its stability. The ICG core is susceptible to several degradation pathways, while the azide functional group has its own chemical compatibilities that must be respected.

Key Factors Influencing Stability
  • Aqueous Degradation: The parent ICG molecule is known to be unstable in aqueous solutions, with a recommended use-within time of only a few hours after reconstitution in water.[14][15] Degradation follows first-order kinetics and can proceed even in the dark at room temperature.[16][17] While stable for a few days when stored at 4°C in the dark, significant fluorescence loss is observed.[16][18]

  • Photostability: Cyanine dyes, including ICG, are highly susceptible to photobleaching (light-induced degradation).[19][20] Exposure to ambient light, and especially direct light from an excitation source (like a laser or microscope lamp), will cause rapid degradation of the chromophore.[21] This process involves the generation of singlet oxygen, which attacks the polymethine chain, leading to non-fluorescent carbonyl products.[21] Therefore, all solutions must be rigorously protected from light.

  • Thermal Stability: Higher temperatures accelerate the rate of chemical degradation.[17] Storing solutions at room temperature or 4°C is only suitable for very short-term use.[14] For any extended period, frozen storage is mandatory.

  • Chemical Compatibility: The azide functional group is robust and unreactive towards most biological functional groups, making it ideal for bio-orthogonal chemistry.[6] However, it is incompatible with reducing agents (e.g., DTT, TCEP, β-mercaptoethanol), which can reduce the azide to an amine.[5] This is a critical consideration when designing conjugation or labeling experiments, especially with proteins that require reduced cysteine residues.

ICG Core Degradation Pathways

The instability of the ICG chromophore in aqueous media, especially when exposed to light and oxygen, proceeds via several routes.

cluster_conditions Degradation Triggers ICG DiSulfo-ICG-azide (Stable Chromophore) Degraded1 Non-fluorescent Carbonyl Fragments ICG->Degraded1 Pathway A: Photodegradation (Chain Cleavage) Degraded2 Oxidative Dimer ICG->Degraded2 Pathway C: Oxidative Dimerization Light Light (Photons) Light->ICG Oxygen Oxygen (O₂) Oxygen->ICG Water Aqueous Environment Water->ICG

Caption: Primary degradation pathways for the ICG chromophore.[22]

Protocol: Recommended Storage Conditions

Adherence to these storage protocols is essential for preserving the reagent's integrity and ensuring experimental reproducibility.

ConditionSolid (Lyophilized)Stock Solution (in DMSO/DMF)Working Solution (in Buffer)
Temperature -20°C to -80°C-80°C (preferred) or -20°C2-8°C
Duration Up to 12 months or as per manufacturerUp to 6 months at -80°C; up to 1 month at -20°C.[10][23]Use immediately. Discard after 6-8 hours.[14]
Protection Dessicate, protect from light.[24]Protect from light, use tightly sealed tubes to prevent moisture absorption.Protect from light at all times (e.g., wrap tube in foil).
Rationale Prevents slow degradation from ambient heat, light, and moisture.Minimizes thermal degradation and hydrolysis. -80°C provides superior long-term stability. Aliquoting prevents freeze-thaw damage.[9]The aqueous environment promotes rapid degradation. Prepare fresh for each experiment to ensure consistent performance.[15]
Workflow: From Receipt to Use

start Receive Lyophilized DiSulfo-ICG-azide store_solid Store Solid at -20°C (Dessicated, Dark) start->store_solid equilibrate Equilibrate Vial to Room Temp store_solid->equilibrate Prepare for Use reconstitute Reconstitute in Anhydrous DMSO equilibrate->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot store_stock Store Stock at -80°C (Dark) aliquot->store_stock thaw Thaw a Single Aliquot store_stock->thaw Day of Experiment dilute Dilute into Aqueous Buffer for Working Solution thaw->dilute use Use Immediately in Experiment (Protect from Light) dilute->use end Experiment Complete use->end

Sources

Foundational

Technical Guide: DiSulfo-ICG-Azide for Near-Infrared (NIR) Fluorescence Imaging

Executive Summary DiSulfo-ICG-azide represents a critical evolution in near-infrared (NIR) fluorophore chemistry. While standard Indocyanine Green (ICG) is FDA-approved, its utility in precision medicine is limited by hy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DiSulfo-ICG-azide represents a critical evolution in near-infrared (NIR) fluorophore chemistry. While standard Indocyanine Green (ICG) is FDA-approved, its utility in precision medicine is limited by hydrophobicity-driven aggregation, non-specific albumin binding, and a lack of reactive handles for bioconjugation.

The DiSulfo modification introduces sulfonic acid groups that dramatically improve aqueous solubility and prevent fluorescence quenching caused by H-aggregation. The Azide moiety enables bioorthogonal "Click Chemistry," allowing researchers to tag antibodies, peptides, and nanoparticles with high specificity. This guide details the physicochemical basis, conjugation workflows, and imaging protocols required to deploy DiSulfo-ICG-azide for high-contrast in vivo imaging.

Part 1: The Chemistry of DiSulfo-ICG-Azide

Structural Advantages

Standard ICG is lipophilic. In aqueous buffers (PBS), it forms H-aggregates (stacked dimers/trimers) that cause a hypsochromic (blue) shift in absorption and severe fluorescence quenching.

DiSulfo-ICG-Azide solves this via two structural interventions:

  • Sulfonation (The "DiSulfo"): The addition of negatively charged sulfonate groups (

    
    ) increases the hydrodynamic radius and electrostatic repulsion between dye molecules. This forces the dye to remain in a monomeric, highly fluorescent state in physiological saline.
    
  • Azide Functionalization (

    
    ):  Provides a chemically inert handle that reacts only with alkynes (e.g., DBCO, BCN) under specific conditions, enabling site-specific labeling rather than random absorption.
    
Physicochemical & Spectral Data

The following data serves as the baseline for optical system configuration.

PropertyValue / CharacteristicNotes
Molecular Weight ~1017.15 Da (Disodium salt)Varies slightly by counterion (K+ vs Na+).
Excitation Max 785 nm (750–790 nm range)Matches standard 785 nm laser diodes.
Emission Max 815–830 nmDeep NIR-I window; minimizes tissue autofluorescence.
Solubility High (>10 mM in Water/PBS)Can be dissolved in DMSO for stock, but water-soluble.
Extinction Coefficient ~220,000 M⁻¹cm⁻¹High absorptivity leads to bright signal.
Correction Factor (280nm) ~0.05Low absorption at 280nm; minimizes protein concentration errors.

Part 2: Bioconjugation Strategies (Click Chemistry)

The azide group allows for two primary reaction pathways. For biological applications, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is preferred over Copper-Catalyzed (CuAAC) methods due to copper's cytotoxicity.

Mechanism of Action

The following diagram illustrates the workflow for labeling an antibody (IgG) modified with a Dibenzocyclooctyne (DBCO) linker.

G Antibody Antibody-DBCO (Strained Alkyne) Transition SPAAC Reaction (No Catalyst, pH 7.4) Antibody->Transition + Dye DiSulfo-ICG-Azide (Soluble Fluorophore) Dye->Transition Product Stable Triazole Conjugate (NIR-Fluorescent Antibody) Transition->Product 4-12 Hours

Figure 1: The SPAAC reaction pathway. The strain energy in the DBCO ring drives the reaction with the azide without requiring toxic copper catalysts.

Part 3: Experimental Protocols

Safety Note: Perform all steps in low-light conditions to prevent photobleaching.

Protocol: Antibody Labeling via SPAAC (Copper-Free)

Objective: Label 1 mg of IgG-DBCO with DiSulfo-ICG-Azide.

Materials:

  • IgG-DBCO (1 mg/mL in PBS, pH 7.4).

  • DiSulfo-ICG-Azide (10 mM stock in anhydrous DMSO).

  • Desalting Column (e.g., PD-10 or Zeba Spin).

Step-by-Step Methodology:

  • Calculate Stoichiometry:

    • Aim for a Dye-to-Protein (D/P) ratio of 2:1 to 4:1.

    • Why? ICG is bulky. Over-labeling (>4 dyes/antibody) causes self-quenching (Förster Resonance Energy Transfer) and may alter the antibody's pharmacokinetics.

    • Calculation: For 1 mg IgG (~6.6 nmol), use ~20–26 nmol of dye.

  • Reaction Setup:

    • Add the calculated volume of DiSulfo-ICG-Azide stock slowly to the IgG-DBCO solution while vortexing gently.

    • Ensure DMSO concentration is <5% of total volume to prevent protein denaturation.

  • Incubation:

    • Incubate at Room Temperature (25°C) for 4 hours OR at 4°C overnight.

    • Critical: Keep protected from light (foil wrap).

  • Purification (Crucial):

    • Free dye will cause high background noise in vivo.

    • Equilibrate a desalting column with PBS.

    • Load reaction mixture.[1][2][3][4] Collect the protein fraction (fast-eluting band). The free dye (slow-eluting) will remain in the column.

  • Validation:

    • Measure Absorbance at 280 nm (

      
      ) and 785 nm (
      
      
      
      ).
    • Calculate Degree of Labeling (DOL):

      
      
      
Protocol: In Vivo Imaging Setup

Objective: Visualize tumor accumulation.[5]

  • Injection: Administer 1–5 mg/kg of the conjugate intravenously (tail vein).

  • Clearance Wait Time:

    • Small Molecules/Peptides: Image at 1–4 hours.

    • Antibodies: Image at 24–48 hours (allows liver clearance of non-bound agent).

  • Optical Settings:

    • Excitation Filter: 760–780 nm bandpass.

    • Emission Filter: 810 nm longpass (to cut off excitation light).

    • Exposure: 100ms – 500ms (DiSulfo-ICG is bright; avoid saturation).

Part 4: Workflow & Troubleshooting Logic

The following flowchart outlines the decision-making process for optimizing signal-to-noise ratios.

Workflow Start Start: Conjugation CheckDOL Check Degree of Labeling (DOL) Start->CheckDOL LowDOL DOL < 1.0 Signal too weak CheckDOL->LowDOL Low HighDOL DOL > 4.0 Self-Quenching Risk CheckDOL->HighDOL High GoodDOL DOL 1.5 - 3.0 Optimal CheckDOL->GoodDOL Pass LowDOL->Start Increase Dye Excess HighDOL->Start Decrease Dye Excess InVivo In Vivo Injection GoodDOL->InVivo Clearance Wait for Clearance (Liver/Kidney) InVivo->Clearance Imaging NIR Imaging (Ex 785nm / Em 820nm) Clearance->Imaging

Figure 2: Optimization workflow ensuring high contrast imaging. DOL validation is the critical "Go/No-Go" gate.

References

  • Li, C., et al. (2020).Design of Near-Infrared Fluorescent Probes for In Vivo Imaging.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vivo Small Animal Imaging with DiSulfo-ICG-azide

Authored by: Gemini, Senior Application Scientist Introduction: Illuminating Biology in the Near-Infrared Spectrum with DiSulfo-ICG-azide In the dynamic field of in vivo small animal imaging, the ability to visualize mol...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Illuminating Biology in the Near-Infrared Spectrum with DiSulfo-ICG-azide

In the dynamic field of in vivo small animal imaging, the ability to visualize molecular processes within a living organism is paramount for advancing our understanding of biology and accelerating drug development. Near-infrared (NIR) fluorescence imaging, operating within the 700-900 nm window, offers a significant advantage due to the reduced absorption and scattering of light by biological tissues, enabling deeper tissue penetration and higher signal-to-noise ratios. At the forefront of NIR dye technology is Indocyanine Green (ICG), a fluorescent agent approved by the US Food and Drug Administration (FDA) for various clinical applications.[1] This application note focuses on a specialized derivative, DiSulfo-ICG-azide, a powerful tool for targeted in vivo imaging.

DiSulfo-ICG-azide retains the favorable NIR spectral properties of ICG while incorporating two key modifications: two sulfonate groups that enhance its water solubility and an azide moiety.[2] The azide group is a bioorthogonal chemical handle that allows for its specific covalent attachment to a molecule of interest via "click chemistry," most notably the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][4] This copper-free click chemistry reaction is highly efficient and biocompatible, making it ideal for in vivo applications where the cytotoxicity of copper catalysts is a concern.[5][6] By conjugating DiSulfo-ICG-azide to targeting ligands such as antibodies, peptides, or small molecules, researchers can achieve highly specific imaging of cells, tissues, and biological pathways in living animals.[7][8]

This guide provides a comprehensive overview of the principles, protocols, and practical considerations for utilizing DiSulfo-ICG-azide in preclinical small animal imaging studies.

Principle of DiSulfo-ICG-azide for Targeted In Vivo Imaging

The utility of DiSulfo-ICG-azide for in vivo imaging is rooted in the synergy between its NIR fluorescence properties and the precision of bioorthogonal click chemistry.

Near-Infrared Fluorescence: DiSulfo-ICG-azide absorbs and emits light in the NIR spectrum, a region where endogenous tissue chromophores like hemoglobin and melanin have minimal absorption.[1] This "optical window" allows for deeper penetration of excitation light and reduced autofluorescence from surrounding tissues, resulting in clearer images with enhanced sensitivity.[9]

Bioorthogonal Targeting via SPAAC: The azide group on the DiSulfo-ICG molecule is the key to its targeting capability. This functional group is metabolically stable and does not react with native biological molecules.[3] It specifically and rapidly reacts with a strained alkyne, such as a dibenzocyclooctyne (DBCO) group, through a SPAAC reaction.[4][10] This reaction forms a stable triazole linkage, covalently attaching the NIR dye to the alkyne-modified targeting molecule.[4] The process is bioorthogonal, meaning it occurs without interfering with normal biological processes.[5]

The overall workflow for targeted imaging involves two main strategies:

  • Direct Conjugation: The DiSulfo-ICG-azide is first conjugated to an alkyne-modified targeting molecule (e.g., an antibody or peptide) ex vivo. This fluorescently labeled targeting agent is then administered to the animal for in vivo imaging of its specific target.

  • Pre-targeting: In this two-step approach, an alkyne-modified targeting molecule is first administered to the animal and allowed to accumulate at the target site and clear from non-target tissues. Subsequently, the DiSulfo-ICG-azide is administered, which then "clicks" onto the pre-localized alkyne-modified molecule in vivo, leading to a high target-to-background signal.[7]

Key Properties of DiSulfo-ICG-azide

PropertyValueReference
Molecular Formula C48H54N6Na2O10S3[2]
Molecular Weight 1017.15 g/mol [2]
Appearance Green solid[2]
Ex/Em Maxima (approx.) 785 nm / 813 nm[11]
Solubility High in water[12]

Experimental Protocols

Protocol 1: Labeling of a Targeting Antibody with DiSulfo-ICG-azide via SPAAC

This protocol describes the ex vivo conjugation of DiSulfo-ICG-azide to a DBCO-modified antibody.

Materials:

  • DBCO-modified antibody of interest (ensure it is in an amine-free buffer like PBS)

  • DiSulfo-ICG-azide

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., PD-10)

  • Spectrophotometer

Procedure:

  • Antibody Preparation: Ensure the DBCO-modified antibody is at a concentration of 1-5 mg/mL in PBS. The antibody solution must be free of any amine-containing buffers or stabilizers (e.g., Tris, sodium azide), as these can interfere with some conjugation chemistries.[13]

  • DiSulfo-ICG-azide Stock Solution: Prepare a 10 mM stock solution of DiSulfo-ICG-azide in anhydrous DMF or DMSO. Briefly vortex to ensure complete dissolution. This solution should be prepared fresh.

  • Conjugation Reaction: a. Add a 5- to 20-fold molar excess of the DiSulfo-ICG-azide stock solution to the antibody solution. The optimal ratio should be determined empirically for each antibody to achieve the desired degree of labeling (DOL). A typical starting point is a 10:1 molar ratio of dye to antibody. b. Gently mix the reaction solution by pipetting up and down or by slow inversion. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate: a. Equilibrate a size-exclusion chromatography column (e.g., PD-10) with PBS according to the manufacturer's instructions. b. Apply the reaction mixture to the column. c. Elute the labeled antibody with PBS. The colored, labeled antibody will elute first, while the smaller, unconjugated dye molecules will be retained on the column. d. Collect the fractions containing the labeled antibody.

  • Characterization of the Conjugate: a. Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorbance maximum of DiSulfo-ICG (around 785 nm). b. Calculate the protein concentration and the degree of labeling (DOL) using the Beer-Lambert law. The DOL represents the average number of dye molecules per antibody. For in vivo imaging, a DOL of 1.5 to 3 is often optimal to maintain antibody function and biodistribution.[13][14]

Protocol 2: In Vivo Small Animal Imaging with DiSulfo-ICG-azide Labeled Antibody

This protocol provides a general guideline for in vivo imaging in a mouse tumor model. All animal procedures must be performed in accordance with institutional and national guidelines.

Animal Model:

  • Athymic nude mice (nu/nu) are recommended to minimize light scattering and absorption by fur.[13] If using other strains, the imaging area should be carefully shaved.

  • Tumors are established by subcutaneous or orthotopic inoculation of cancer cells that express the target of the antibody.

Materials:

  • DiSulfo-ICG-azide labeled antibody (prepared as in Protocol 1)

  • Sterile PBS

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped for NIR fluorescence detection (with appropriate excitation and emission filters)

  • Syringes with appropriate gauge needles (e.g., 28-32 gauge)[13]

Procedure:

  • Animal Preparation: a. Anesthetize the mouse using a calibrated isoflurane delivery system. b. Place the anesthetized mouse on the imaging stage of the in vivo imaging system. Maintain anesthesia throughout the imaging session.

  • Pre-injection Imaging: Acquire a baseline fluorescence image of the mouse before injecting the labeled antibody to assess the level of autofluorescence.

  • Injection: a. Dilute the DiSulfo-ICG-azide labeled antibody in sterile PBS to the desired final concentration. A typical starting dose is 50 µg of conjugated antibody per mouse, but this should be optimized for each specific antibody and model.[13] b. Inject the labeled antibody intravenously (IV) via the tail vein. The recommended injection volume for a 25-gram mouse is 50-125 µl.[13]

  • Post-injection Imaging: a. Acquire fluorescence images at multiple time points post-injection to monitor the biodistribution and tumor accumulation of the labeled antibody. Imaging time points can range from a few hours to several days, depending on the pharmacokinetics of the antibody.[13] b. Typical imaging time points might include 1, 4, 8, 24, 48, and 72 hours post-injection.

  • Data Analysis: a. Using the imaging system's software, draw regions of interest (ROIs) around the tumor and a non-target tissue (e.g., muscle) to quantify the fluorescence signal. b. Calculate the tumor-to-background ratio at each time point to determine the optimal imaging window.

  • Ex Vivo Validation (Optional but Recommended): a. At the final imaging time point, euthanize the mouse and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart). b. Image the dissected organs ex vivo to confirm the biodistribution of the fluorescent signal.[15] This can provide a more accurate assessment of probe accumulation in different tissues without the confounding effects of tissue depth and scattering.

Visualizations

DiSulfo-ICG-azide Chemical Structure

Caption: Chemical structure of DiSulfo-ICG-azide.

Experimental Workflow for Targeted In Vivo Imaging

G Targeted In Vivo Imaging Workflow cluster_exvivo Ex Vivo Preparation cluster_invivo In Vivo Imaging Ab DBCO-Antibody Conjugation SPAAC Reaction (Click Chemistry) Ab->Conjugation Dye DiSulfo-ICG-azide Dye->Conjugation Purification Purification Conjugation->Purification Labeled_Ab Labeled Antibody Purification->Labeled_Ab Injection IV Injection Labeled_Ab->Injection Animal Tumor-Bearing Mouse Injection->Animal Imaging NIR Fluorescence Imaging Animal->Imaging Analysis Data Analysis Imaging->Analysis

Caption: Workflow for targeted in vivo imaging.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

G Azide R1-N3 (DiSulfo-ICG-azide) Plus + Alkyne R2-DBCO (Targeting Molecule) Arrow -> (Strain-Promoted) Product R1-Triazole-R2 (Stable Conjugate) Arrow->Product

Caption: Strain-Promoted Alkyne-Azide Cycloaddition.

Trustworthiness and Self-Validating Systems

The protocols outlined above are designed to be self-validating, ensuring the reliability and reproducibility of your in vivo imaging experiments.

  • Characterization of the Conjugate: The spectrophotometric analysis and calculation of the DOL are critical quality control steps. An inappropriate DOL can affect the antibody's binding affinity and pharmacokinetic properties.[14] Verifying the DOL ensures that you are working with a well-defined imaging agent.

  • Pre-injection Imaging: Acquiring a baseline image is essential to account for any background autofluorescence, which can vary between individual animals and with diet. This allows for accurate quantification of the specific signal from the DiSulfo-ICG-azide conjugate.

  • Inclusion of Control Groups: To validate the specificity of the targeting, it is crucial to include appropriate control groups. This could involve:

    • Injecting the labeled antibody into animals with tumors that do not express the target antigen.

    • Injecting a non-targeting IgG antibody labeled with DiSulfo-ICG-azide to assess non-specific uptake.

    • Injecting free DiSulfo-ICG-azide to understand its intrinsic biodistribution and clearance.[15]

  • Ex Vivo Biodistribution: Correlating the in vivo imaging data with ex vivo analysis of dissected organs provides a definitive confirmation of the probe's distribution and tumor accumulation.[15] This helps to overcome the limitations of in vivo imaging, such as signal attenuation with tissue depth.

Conclusion and Future Perspectives

DiSulfo-ICG-azide represents a versatile and powerful tool for targeted in vivo small animal imaging. Its excellent NIR fluorescence properties, coupled with the specificity and biocompatibility of copper-free click chemistry, enable researchers to visualize and quantify biological processes with high sensitivity and precision. The protocols and considerations outlined in this application note provide a robust framework for the successful implementation of this technology in preclinical research.

The continued development of novel strained alkynes and other bioorthogonal reaction pairs will further expand the capabilities of this imaging paradigm. As our understanding of disease progresses, the ability to specifically label and track molecules, cells, and drug delivery systems in vivo with probes like DiSulfo-ICG-azide will be instrumental in the development of new diagnostics and therapeutics.

References

  • Current time information in Dallas, TX, US. (n.d.). Google.
  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. PNAS, 104(43), 16793-16797. Available from: [Link]

  • Luo, S., et al. (2011). Near-infrared Molecular Probes for In Vivo Imaging. Bioconjugate Chemistry, 22(10), 1987-2000. Available from: [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research, 44(9), 666-676. Available from: [Link]

  • Antaris, A. L., et al. (2017). Short-wave infrared fluorescence imaging of near-infrared dyes with robust end-tail emission using a small-animal imaging device. PNAS Nexus, 1(4). Available from: [Link]

  • Kim, J. Y., et al. (2017). In vivo cellular-level real-time pharmacokinetic imaging of free-form and liposomal indocyanine green in liver. Biomedical Optics Express, 8(11), 5216-5228. Available from: [Link]

  • Kim, J. Y., et al. (2017). In vivo cellular-level real-time pharmacokinetic imaging of free-form and liposomal indocyanine green in liver. Biomedical Optics Express, 8(11), 5216-5228. Available from: [Link]

  • van de Broek, S. A., et al. (2019). Interventional nuclear medicine: “click” chemistry as an in vivo targeting strategy for imaging microspheres and bacteria. Biomaterials Science, 7(5), 2021-2030. Available from: [Link]

  • Kim, J. Y., et al. (2017). In vivo cellular-level real-time pharmacokinetic imaging of free-form and liposomal indocyanine green in liver. Biomedical Optics Express, 8(11), 5216-5228. Available from: [Link]

  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. PNAS, 104(43), 16793-16797. Available from: [Link]

  • Thomas, J. D., et al. (2015). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Bioconjugate Chemistry, 26(2), 295-303. Available from: [Link]

  • Zhang, L., et al. (2019). In Vivo Pharmacokinetics Assessment of Indocyanine Green-Loaded Nanoparticles in Tumor Tissue with a Dynamic Diffuse Fluorescence Tomography System. Molecular Imaging and Biology, 21(6), 1044-1053. Available from: [Link]

  • Chen, J., et al. (2015). Comprehensive studies of pharmacokinetics and biodistribution of indocyanine green and liposomal indocyanine green by multispectral optoacoustic tomography. RSC Advances, 5(2), 1047-1054. Available from: [Link]

  • van Kasteren, S. I., et al. (2009). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Organic Letters, 11(23), 5486-5489. Available from: [Link]

  • Tsoni, K., et al. (2022). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Bioconjugate Chemistry, 33(1), 110-120. Available from: [Link]

  • Wang, H., et al. (2013). Metal Catalyzed Click Chemistry for Molecular Imaging Probes. Current Organic Chemistry, 17(6), 618-632. Available from: [Link]

  • Kumar, R., et al. (2016). Click Reaction: An Applicable Radiolabeling Method for Molecular Imaging. Current Radiopharmaceuticals, 9(1), 39-50. Available from: [Link]

  • Cyan Dye. (n.d.). Recommended protocols / Click chemistry labeling of oligonucleotides and DNA. Retrieved February 7, 2026, from [Link]

  • Kim, Y., et al. (2018). Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. Theranostics, 8(10), 2747-2761. Available from: [Link]

  • Hanafi, M., et al. (2022). Size-tunable ICG-based contrast agent platform for targeted near-infrared photoacoustic imaging. Photoacoustics, 26, 100356. Available from: [Link]

  • Hanafi, M., et al. (2021). Rational Design of ICG-based Contrast Agents for Near-infrared Photoacoustic Imaging. bioRxiv. Available from: [Link]

  • Lo Celso, C., & Scadden, D. T. (2011). From seeing to believing: labelling strategies for in vivo cell-tracking experiments. Nature Reviews Molecular Cell Biology, 12(11), 707-714. Available from: [Link]

  • Ashokan, A., et al. (2018). NIR-II fluorescence imaging using indocyanine green nanoparticles. Scientific Reports, 8(1), 14457. Available from: [Link]

  • Tsurui, M., et al. (2018). Fluorescence tumor imaging by i.v. administered indocyanine green in a mouse model of colitis-associated colon cancer. Cancer Science, 109(5), 1584-1593. Available from: [Link]

  • Hanafi, M., et al. (2021). Novel ICG-based Nanoprobes for Near-infrared Photoacoustic Imaging. Proceedings of SPIE, 11642. Available from: [Link]

  • Garello, F., et al. (2019). Indocyanine Green labeling for optical and photoacoustic imaging of Mesenchymal Stem Cells after in vivo transplantation. Stem Cells Translational Medicine, 8(5), 456-465. Available from: [Link]

  • Lang, K., & Chin, J. W. (2014). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols, 9(4), 848-857. Available from: [Link]

  • Eter, N., et al. (2012). In Vivo Imaging Of A New Indocyanine Green Nanoformulation In An Animal Model. Investigative Ophthalmology & Visual Science, 53(14), 233. Available from: [Link]

  • Hope-Ross, M., et al. (1993). Adverse reactions to indocyanine green. Ophthalmology, 100(12), 1831-1836. Available from: [Link]

  • Bellapadrona, G., et al. (2021). Tumor Accumulation and Off-Target Biodistribution of an Indocyanine-Green Fluorescent Nanotracer: An Ex Vivo Study on an Orthotopic Murine Model of Breast Cancer. Pharmaceutics, 13(2), 229. Available from: [Link]

  • In-vivo imaging in small animals. (2016). SlideShare. Retrieved February 7, 2026, from [Link]

  • Yaseen, M. A., et al. (2011). Biodistribution of encapsulated indocyanine green in healthy mice. Molecular Pharmaceutics, 8(3), 746-753. Available from: [Link]

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  • Vahrmeijer, A. L., et al. (2013). The clinical use of indocyanine green as a near-infrared fluorescent contrast agent for image-guided oncologic surgery. European Journal of Surgical Oncology, 39(12), 1339-1348. Available from: [Link]

  • UC Davis. (n.d.). In Vivo Animal Imaging. Retrieved February 7, 2026, from [Link]

Sources

Application

DiSulfo-ICG-azide application in flow cytometry analysis

Application Note & Protocol Topic: High-Fidelity Cell Proliferation Tracking in Flow Cytometry using DiSulfo-ICG-azide Audience: Researchers, scientists, and drug development professionals. Abstract This application note...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Fidelity Cell Proliferation Tracking in Flow Cytometry using DiSulfo-ICG-azide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the use of DiSulfo-ICG-azide, a water-soluble, near-infrared (NIR) fluorescent dye, for the detection and quantification of proliferating cells by flow cytometry. We detail a robust protocol based on the bioorthogonal click chemistry reaction between an azide-functionalized dye and an alkyne-modified metabolic precursor incorporated into nascent DNA. The unique properties of DiSulfo-ICG-azide, particularly its emission in the NIR spectrum, significantly reduce interference from cellular autofluorescence, leading to an improved signal-to-noise ratio and enhanced data resolution. This guide covers the underlying chemical principles, step-by-step experimental procedures, data analysis considerations, and troubleshooting, providing researchers with the necessary tools to integrate this powerful technique into their workflows for studying cell cycle dynamics, cytotoxicity, and drug efficacy.

Principle of the Assay: Bioorthogonal Click Chemistry

The detection strategy relies on a two-step process that leverages the highly specific and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

  • Metabolic Labeling: Cells are first incubated with an alkyne-modified nucleoside analog, such as 5-ethynyl-2´-deoxyuridine (EdU). EdU is structurally similar to thymidine and is incorporated into the DNA of cells undergoing active synthesis (the S-phase of the cell cycle). This step effectively "tags" the DNA of proliferating cells with an alkyne functional group.

  • Fluorescent Labeling: After metabolic labeling, cells are fixed and permeabilized to allow the DiSulfo-ICG-azide to enter the cell and access the nucleus. The azide group on the dye then reacts with the alkyne group on the incorporated EdU. This reaction is a type of "click chemistry" that is highly specific and occurs rapidly under physiological conditions without the need for a cytotoxic copper catalyst. The result is a stable, covalent bond that permanently labels the newly synthesized DNA with the NIR fluorophore.

The intensity of the DiSulfo-ICG fluorescence within each cell is directly proportional to the amount of EdU incorporated, providing a quantitative measure of DNA synthesis and, therefore, cell proliferation.

SPAAC_Reaction cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Click Reaction EdU EdU (Alkyne-modified nucleoside) DNA Nascent DNA Strand EdU->DNA Incorporated during S-Phase Labeled_DNA Covalently Labeled DNA (NIR Fluorescent) ICG_Azide DiSulfo-ICG-azide ICG_Azide->Labeled_DNA Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Figure 1: Principle of SPAAC-mediated labeling of proliferating cells.

Key Advantages of DiSulfo-ICG-azide

The choice of fluorophore is critical for achieving high-quality flow cytometry data. DiSulfo-ICG-azide offers several distinct advantages over traditional dyes like BrdU or those emitting in the visible spectrum (e.g., FITC, Alexa Fluor 488).

FeatureAdvantageScientific Rationale
Near-Infrared (NIR) Emission Superior Signal-to-Noise Ratio Most cellular components (e.g., NADH, flavins) autofluoresce in the UV and visible regions of the spectrum (350-600 nm). DiSulfo-ICG emits in the NIR range (~750-800 nm), a region where cellular autofluorescence is virtually absent, leading to cleaner signals and higher sensitivity.
High Water Solubility Biocompatibility & Ease of Use The two sulfonate groups (-SO3) render the molecule highly water-soluble. This eliminates the need for organic co-solvents like DMSO, which can be cytotoxic or affect cell membrane integrity, thereby improving experimental reproducibility.
Azide Functionality Bioorthogonal Ligation The azide group is chemically inert within biological systems and does not react with native functional groups. It reacts specifically with its alkyne partner, ensuring that the dye only labels the intended target (EdU-labeled DNA).
High Molar Extinction Coefficient Bright Signal Indocyanine green (ICG) derivatives are known for their high molar extinction coefficients, resulting in bright fluorescent signals upon excitation and improving the detection of even low levels of proliferation.

Detailed Experimental Protocol

This protocol is optimized for adherent or suspension cells in a 96-well plate format but can be adapted for other vessel types.

Required Materials and Reagents
ReagentRecommended SupplierPurpose
DiSulfo-ICG-azideCommercially AvailableNIR fluorescent dye for click reaction.
5-ethynyl-2´-deoxyuridine (EdU)Commercially AvailableAlkyne-modified thymidine analog.
Cell Culture MediumVaries by cell lineFor cell growth and EdU incubation.
Phosphate-Buffered Saline (PBS)Standard Lab SupplyWashing buffer.
Fixation Buffer (e.g., 4% PFA)Standard Lab SupplyCross-links proteins, preserving cell morphology.
Permeabilization BufferStandard Lab SupplyPermeabilizes cell membranes for dye entry.
Flow Cytometere.g., BD, Beckman CoulterMust be equipped with a red laser (~640 nm) and appropriate NIR detectors.
Workflow Overview

Workflow_Diagram A 1. Cell Seeding & Culture (24-48h) B 2. Metabolic Labeling Add EdU (e.g., 10 µM) Incubate (e.g., 2h) A->B C 3. Cell Harvest & Wash (PBS) B->C D 4. (Optional) Surface Marker Staining C->D E 5. Fixation (e.g., 4% PFA, 15 min) D->E F 6. Permeabilization (e.g., 0.5% Triton X-100, 20 min) E->F G 7. Click Reaction Add DiSulfo-ICG-azide cocktail Incubate (30-60 min, dark) F->G H 8. Wash & Resuspend (in PBS/FACS Buffer) G->H I 9. Flow Cytometry Acquisition (Ex: ~640 nm / Em: ~780 nm) H->I

Figure 2: Step-by-step experimental workflow for proliferation analysis.

Step-by-Step Procedure

Part A: Metabolic Labeling with EdU

  • Cell Preparation: Seed your cells at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.

  • EdU Addition: Prepare a 10 mM stock solution of EdU in PBS or DMSO. Dilute this stock directly into the cell culture medium to a final working concentration of 10 µM.

    • Scientist's Note: The optimal EdU concentration and incubation time can vary between cell types. We recommend titrating both parameters (e.g., 1-20 µM EdU for 30 minutes to 4 hours) to find the best balance between a strong signal and minimal cytotoxicity.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for the desired pulse duration. A 2-hour incubation is a good starting point for many cell lines.

Part B: Cell Fixation and Permeabilization

  • Harvesting: Harvest cells and wash once with 1 mL of PBS containing 1% Bovine Serum Albumin (BSA). Centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 100 µL of Fixation Buffer (e.g., 4% paraformaldehyde in PBS). Incubate for 15 minutes at room temperature.

    • Causality: Fixation cross-links cellular components, preserving the cell's structure and preventing the loss of nuclear DNA during subsequent permeabilization steps.

  • Washing: Add 1 mL of PBS + 1% BSA, centrifuge, and discard the supernatant.

  • Permeabilization: Resuspend the fixed cell pellet in 100 µL of Permeabilization Buffer (e.g., 0.5% Triton™ X-100 or Saponin in PBS). Incubate for 20 minutes at room temperature.

    • Causality: Permeabilization creates pores in the cellular and nuclear membranes, which is essential for the DiSulfo-ICG-azide to gain access to the EdU-labeled DNA within the nucleus.

Part C: DiSulfo-ICG-azide Click Reaction

  • Prepare Click Cocktail: Prepare the click reaction cocktail immediately before use. For each sample, mix:

    • 85 µL PBS

    • 5 µL DiSulfo-ICG-azide (from a 100 µM stock solution, final concentration ~5 µM)

    • 10 µL Reaction Buffer Additive (if provided by the manufacturer)

    • Note: The final concentration of the dye may require optimization (typically 1-10 µM).

  • Washing: Wash the permeabilized cells once with 1 mL of PBS + 1% BSA. Centrifuge and discard the supernatant.

  • Labeling: Resuspend the cell pellet in 100 µL of the prepared click reaction cocktail.

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells twice with 1 mL of PBS + 1% BSA to remove any unbound dye.

  • Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer (e.g., PBS with 2% FBS) for analysis.

Flow Cytometry Analysis
  • Instrument Setup: Use a flow cytometer equipped with a laser for excitation in the red range (e.g., 633 nm or 640 nm) and a detector capable of capturing NIR emission, typically around 780 nm (e.g., a 780/60 nm bandpass filter).

  • Controls: It is critical to include the following controls:

    • Unstained Cells: To set the baseline fluorescence and adjust voltages.

    • EdU-labeled, No-Click-Reaction Cells: To ensure there is no non-specific binding of the dye.

    • Non-EdU-labeled, Click-Reaction Cells: To confirm the specificity of the click reaction (this should look identical to the unstained control).

  • Gating Strategy:

    • First, use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

    • From this population, create a histogram to view the DiSulfo-ICG fluorescence intensity. Proliferating cells (EdU-positive) will exhibit a significant shift in fluorescence compared to the non-proliferating (G1/G2) population.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No Signal / Weak Signal - Inefficient EdU incorporation.- Incomplete cell permeabilization.- Insufficient dye concentration or incubation time.- Optimize EdU concentration and incubation time for your cell line.- Confirm permeabilization using a nuclear dye like DAPI.- Titrate DiSulfo-ICG-azide concentration (try 5-10 µM) and increase click incubation to 60 minutes.
High Background Signal - Inadequate washing after click reaction.- Non-specific binding of the dye.- Increase the number of post-reaction washes to three.- Ensure the Permeabilization Buffer is thoroughly washed out before adding the click cocktail.
Poor Cell Viability - Cytotoxicity from EdU or fixation/permeabilization steps.- Reduce EdU concentration or pulse time.- Use a milder permeabilization agent like saponin instead of Triton X-100.

References

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition. [Link]

  • Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences. [Link]

  • Buck, S. B., et al. (2008). Detection of S-phase cell cycle progression using 5-ethynyl-2'-deoxyuridine incorporation with click chemistry, an alternative to using 5-bromo-2'-deoxyuridine antibodies. Biotechniques. [Link]

  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences. [Link]

  • Lichtman, J. W., & Conchello, J. A. (2005). Fluorescence microscopy. Nature Methods. [Link]

Method

Application Note: Targeted Tumor Imaging with DiSulfo-ICG-Azide

This Application Note is structured to guide researchers through the specific advantages and protocols for using DiSulfo-ICG-Azide , a next-generation Near-Infrared (NIR) probe designed to overcome the solubility and sta...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific advantages and protocols for using DiSulfo-ICG-Azide , a next-generation Near-Infrared (NIR) probe designed to overcome the solubility and stability limitations of traditional Indocyanine Green (ICG).

Introduction & Scientific Rationale

The Challenge: Limitations of Standard ICG

Indocyanine Green (ICG) is the FDA-approved gold standard for NIR imaging.[1] However, native ICG suffers from significant physicochemical limitations:

  • Poor Solubility: It is highly hydrophobic, leading to aggregation in aqueous buffers (quenching fluorescence).

  • Non-Specific Binding: It rapidly binds to plasma albumin, altering its pharmacokinetics.

  • Lack of Functional Handles: Native ICG lacks a reactive group for stable bioconjugation.

The Solution: DiSulfo-ICG-Azide

DiSulfo-ICG-Azide addresses these issues through precise chemical engineering. The addition of two sulfonate groups (-SO3-) dramatically increases water solubility, preventing aggregation-induced quenching. The Azide (-N3) moiety introduces bioorthogonal reactivity, enabling "Click Chemistry" (Strain-Promoted Alkyne-Azide Cycloaddition, SPAAC) with targeting ligands.

FeatureStandard ICGDiSulfo-ICG-AzideBenefit
Solubility Low (Hydrophobic)High (Hydrophilic)Reduced aggregation; higher brightness.
Reactivity None (Passive)Azide (-N3)Enables specific conjugation to antibodies/peptides.
Stability Low (Dimerizes <24h)HighConsistent signal for longitudinal studies.
Ex/Em 780 nm / 820 nm785 nm / 810 nmDeep tissue penetration (NIR-I Window).

Mechanism of Action: The Bioorthogonal "Click"

This protocol utilizes the reaction between DiSulfo-ICG-Azide and a DBCO (Dibenzocyclooctyne)-modified targeting ligand (e.g., Trastuzumab for HER2+ tumors or RGD peptide for integrins). This reaction is copper-free, non-toxic, and proceeds rapidly in physiological conditions.[2]

Figure 1: Bioconjugation Mechanism

ClickChemistry Ligand Targeting Ligand (Antibody/Peptide) DBCO DBCO Linker (Strained Alkyne) Ligand->DBCO Modification Triazole Stable Triazole Conjugate DBCO->Triazole SPAAC Reaction (Click Chemistry) AzideProbe DiSulfo-ICG-Azide (Soluble NIR Dye) AzideProbe->Triazole Tumor Tumor Cell Surface Receptor Triazole->Tumor Specific Binding

Caption: The strain-promoted reaction between the Azide-dye and DBCO-ligand forms a stable conjugate without catalysts.

Protocol A: Bioconjugation (In Vitro Preparation)

Objective: Create a tumor-targeted NIR probe by conjugating DiSulfo-ICG-Azide to a DBCO-functionalized antibody.

Materials
  • DiSulfo-ICG-Azide (reconstituted in DMSO to 10 mM).

  • DBCO-labeled Antibody (e.g., 1 mg/mL in PBS).

  • PD-10 Desalting Column (Sephadex G-25).

  • UV-Vis Spectrophotometer.

Step-by-Step Methodology
  • Molar Calculation:

    • Target a Dye-to-Protein (DOL) ratio of 2:1 to 4:1 . Higher ratios may cause self-quenching despite sulfonation.

    • Example: For 1 mg IgG (~6.6 nmol), add ~20-30 nmol of DiSulfo-ICG-Azide.

  • Incubation:

    • Mix the antibody and dye in a light-protected tube.

    • Incubate for 2 hours at Room Temperature or 4°C overnight on a rotator. Note: The reaction is spontaneous.

  • Purification (Critical):

    • Unreacted free dye will clear rapidly in vivo but creates high background initially.

    • Pass the reaction mixture through a PD-10 column equilibrated with PBS. Collect the protein fraction (first elution peak).

  • Quality Control (DOL Calculation):

    • Measure Absorbance at 280 nm (

      
      , protein) and 785 nm (
      
      
      
      , dye).
    • Calculate DOL using the correction factor (CF = 0.05 for ICG derivatives):

      
      
      
    • Target: DOL 2.0 - 4.0.

Protocol B: In Vivo Tumor Imaging

Objective: Visualize tumor accumulation in a mouse xenograft model.

Experimental Design
  • Animal Model: BALB/c Nude Mice (6-8 weeks) bearing subcutaneous tumors (e.g., MCF-7 or MDA-MB-231).

  • Group Size: n=5 per group (Targeted Probe, Non-targeted Control, Vehicle).

  • Imaging System: IVIS® Spectrum or equivalent (Excitation: 745nm or 780nm; Emission: 800nm+).

Figure 2: In Vivo Workflow

Workflow Step1 1. Tumor Induction (Subcutaneous, ~100mm³) Step2 2. Probe Injection (IV Tail Vein, 1-2 nmol) Step1->Step2 2-3 weeks Step3 3. Clearance Phase (1h - 24h) Step2->Step3 Step4 4. NIR Imaging (Timepoints: 1, 4, 24, 48h) Step3->Step4 Longitudinal Step4->Step4 Repeat Step5 5. Ex Vivo Analysis (Biodistribution) Step4->Step5 Endpoint

Caption: Timeline for longitudinal NIR fluorescence imaging of tumor xenografts.

Step-by-Step Methodology
  • Preparation:

    • Anesthetize mice using 2% Isoflurane.

    • Maintain body temperature at 37°C (ICG fluorescence is temperature-sensitive).

  • Administration:

    • Inject 50-100 µg (antibody equivalent) or 1-2 nmol (dye equivalent) of the conjugate via the tail vein .

    • Control: Inject free DiSulfo-ICG-Azide (quenched/blocked) to demonstrate rapid clearance.

  • Imaging Timepoints:

    • T=1h: Blood pool phase (vascular signal).

    • T=4-6h: Tumor accumulation begins (EPR effect + Active Targeting).

    • T=24h: Optimal Imaging Window. Background signal clears; tumor retention remains high.

    • T=48h: Late-stage retention check.

  • Data Analysis:

    • Draw Regions of Interest (ROI) over the Tumor (T) and contralateral Muscle (B).

    • Calculate TBR (Tumor-to-Background Ratio):

      
      
      
    • Success Criterion: TBR > 3.0 at 24h.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Signal Intensity Self-quenching (DOL > 6)Reduce dye molar excess during conjugation.
High Liver Signal Hydrophobic clearanceThis is normal for ICG derivatives. Use DiSulfo variants to shift some clearance to kidneys, but hepatobiliary clearance is dominant.
Rapid Signal Loss Probe instabilityStore DiSulfo-ICG-Azide at -20°C. Avoid repeated freeze-thaw cycles.
No Tumor Specificity Receptor saturationTitrate antibody dose. Ensure tumor model expresses the target antigen.

References

  • Bio-orthogonal Click Chemistry for In Vivo Bioimaging. ResearchGate.

  • In Vivo Click Chemistry Enables Multiplexed Intravital Microscopy. NIH / PubMed Central.

  • Copper-free click chemistry for dynamic in vivo imaging. PNAS.

  • How to Determine the Degree of Labeling. AAT Bioquest.

  • Stability and degradation of indocyanine green in plasma. PubMed.

  • Disulfo-ICG carboxylic acid Product Info. MedChemExpress.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing DiSulfo-ICG-Azide Click Chemistry

Executive Summary: The "Goldilocks" Challenge The conjugation of DiSulfo-ICG-Azide (Indocyanine Green derivative) via click chemistry presents a unique thermodynamic challenge. You are balancing two opposing forces: The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Challenge

The conjugation of DiSulfo-ICG-Azide (Indocyanine Green derivative) via click chemistry presents a unique thermodynamic challenge. You are balancing two opposing forces:

  • The Click Reaction (CuAAC): Requires a stable Cu(I) oxidation state, which is optimal at neutral to slightly basic pH.

  • The Fluorophore (ICG): The polymethine chain of ICG is susceptible to degradation via nucleophilic attack (hydrolysis) at high pH and protonation-induced aggregation/quenching at low pH.

While the "DiSulfo" modification significantly improves aqueous solubility and reduces H-dimer formation compared to native ICG, it does not protect the polymethine chromophore from pH-mediated hydrolysis.

Mechanism & Theory: The pH "Sweet Spot"

Visualization: The Stability-Efficiency Intersection

The following diagram illustrates the mechanistic failures that occur outside the optimal pH window (7.0 – 7.8).

pH_Impact Acidic Acidic Environment (pH < 6.0) Protonation Ligand Protonation (THPTA/TBTA fails) Acidic->Protonation Inhibits Catalyst Agg Dye Aggregation (Fluorescence Quenching) Acidic->Agg Promotes Stacking Neutral Optimal Window (pH 7.0 - 7.5) Success High Yield & Stable Fluorescence Neutral->Success Stable Cu(I) + Intact Dye Basic Basic Environment (pH > 8.5) Oxidation Cu(I) -> Cu(II) (Catalyst Death) Basic->Oxidation Accelerated Hydrolysis Polymethine Hydrolysis (Perm. Loss of Signal) Basic->Hydrolysis Nucleophilic Attack

Figure 1: The mechanistic impact of pH on reaction components. Note that ICG stability is the limiting factor at high pH, while catalyst efficiency is the limiting factor at low pH.

Data Summary: pH Effects on Reaction Parameters
ParameterpH < 6.0pH 7.0 – 7.5 (Optimal)pH > 8.5
CuAAC Rate Slow. Ligands (e.g., THPTA) protonate, destabilizing Cu(I).Fast. Ligands effectively protect Cu(I).Variable. Fast initially, but Cu(I) rapidly oxidizes to inactive Cu(II).
ICG Stability Moderate/Low. Risk of protonation and aggregation (H-dimers).High. Kinetic stability is maximized.Critical Failure. Rapid hydrolysis of the polymethine bridge (color loss).
Solubility Decreased (Sulfonates are acidic, but aggregation increases).High (DiSulfo groups fully ionized).High.
Fluorescence Quenched (due to aggregation).Maximal. Irreversible Loss (degradation).

Validated Protocol: CuAAC Labeling of DiSulfo-ICG-Azide

Premise: This protocol uses THPTA as the accelerating ligand.[1] THPTA is superior to TBTA for ICG labeling because it is water-soluble, preventing the need for high percentages of organic co-solvents that can induce ICG aggregation.

Reagents
  • Buffer: 100 mM Potassium Phosphate or HEPES, pH 7.5 (Degassed).

  • DiSulfo-ICG-Azide: 5 mM stock in anhydrous DMSO.

  • CuSO₄: 20 mM in water.

  • THPTA Ligand: 100 mM in water.

  • Sodium Ascorbate: 100 mM in water (Freshly prepared—Critical ).

Step-by-Step Workflow
  • Degas Buffers: Sparge your reaction buffer (pH 7.5) with Nitrogen or Argon for 15 minutes. Why: Oxygen rapidly oxidizes Cu(I) to Cu(II) and generates reactive oxygen species (ROS) that degrade ICG.

  • Premix Catalyst (The "Click Cocktail"):

    • Mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 1 µL CuSO₄ + 5 µL THPTA) prior to adding to the reaction.

    • Why: This pre-complexation protects copper from disproportionation.

  • Reaction Assembly:

    • To your Alkyne-tagged substrate in buffer, add DiSulfo-ICG-Azide (1.2 – 1.5 equivalents).

    • Add the CuSO₄/THPTA premix.

    • Last Step: Add Sodium Ascorbate (final conc 5 mM).

  • Incubation:

    • Incubate at Room Temperature for 30–60 minutes in the DARK .

    • Why: ICG is photosensitive. Heat (>40°C) accelerates degradation.

  • Quenching & Purification:

    • Add EDTA (10 mM final) to chelate copper.

    • Purify immediately via Desalting Column (e.g., PD-10) or Dialysis.

    • Why: Copper is paramagnetic and will quench ICG fluorescence if not removed.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned from green to colorless/pale yellow."

Diagnosis: Chemical Degradation (Bleaching).

  • Cause A (pH): The pH was likely > 8.5. The polymethine chain of ICG is extremely sensitive to nucleophilic attack by hydroxide ions.

  • Cause B (ROS): If pH was neutral, you likely generated Reactive Oxygen Species (ROS) via the Cu/Ascorbate cycle in the presence of oxygen.

  • Solution:

    • Verify buffer pH is strictly 7.0–7.5.

    • Strictly degas all buffers.

    • Increase the ratio of THPTA ligand (up to 1:10 relative to Cu) to better sequester the metal.

Issue 2: "Mass Spec shows product formation, but Fluorescence is very low."

Diagnosis: Fluorescence Quenching.

  • Cause A (Aggregation): DiSulfo-ICG molecules have stacked (H-aggregates) on the surface of your biomolecule. This is common if the labeling density is too high or ionic strength is too high.

  • Cause B (Copper): Residual Cu(II) is quenching the dye.

  • Solution:

    • Add 5-10% DMSO or Ethanol to the reaction buffer to disrupt aggregates during conjugation.

    • Ensure thorough EDTA chelation and purification.

    • Check the absorption spectrum.[2][3] A shift from ~780nm (monomer) to ~700-720nm indicates aggregation.

Issue 3: "The reaction yield is low (< 20%)."

Diagnosis: Catalyst Failure. [1]

  • Cause: At pH < 6, the THPTA ligand amines become protonated and dissociate from Copper. Without the ligand, Cu(I) is unstable and oxidizes/disproportionates.

  • Solution:

    • Check the pH of your final reaction mixture (reagents like Ascorbate are acidic and can lower the pH of weak buffers).

    • Increase buffer strength (e.g., use 100 mM HEPES instead of 10 mM PBS).

Frequently Asked Questions (FAQs)

Q: Can I use "Click-ready" buffers containing Tris? A: Avoid Tris if possible. Tris can weakly coordinate copper, competing with the THPTA ligand. While it can work, Phosphate or HEPES (pH 7.[4]5) are chemically superior for CuAAC kinetics.

Q: How stable is the DiSulfo-ICG-Azide stock solution? A: In anhydrous DMSO at -20°C, it is stable for months. However, once diluted in water, use immediately. Aqueous ICG (even the DiSulfo variant) degrades within 24 hours at room temperature, regardless of pH.

Q: Can I use Copper-free (SPAAC) click chemistry instead? A: Yes, using a DBCO-modified substrate.

  • Pros: No copper toxicity/quenching; no ROS generation.

  • Cons: DBCO is bulky and hydrophobic, which may exacerbate ICG aggregation.

  • pH Note: SPAAC is also optimal at pH 7.0–7.5. Low pH (< 5.5) significantly slows the reaction kinetics.

References

  • ICG Stability & Degradation

    • Saxena, V., et al. (2004).[5] Degradation kinetics of indocyanine green in aqueous solution. Journal of Pharmaceutical Sciences.

    • Key Finding: Establishes the rapid degradation of ICG in aqueous media and the stabilizing effect of neutral pH.
  • CuAAC Reaction Kinetics & pH

    • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.[6] Current Protocols in Chemical Biology.

    • Key Finding: Defines the optimal pH range (7-8) and the necessity of ligands like THPTA for protecting biomolecules.
  • DiSulfo-ICG Properties

    • Li, C., et al. (2019). Structure-Inherent Targeting of Near-Infrared Fluorophores for Guided Surgery. Nature Biomedical Engineering.

    • Key Finding: Describes the solubility advantages of sulfonated cyanine dyes over n
  • General Click Chemistry Troubleshooting

    • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie.

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of DiSulfo-ICG-azide and IRDye 800CW Azide for Near-Infrared Protein Labeling

For researchers and drug development professionals venturing into the realm of near-infrared (NIR) fluorescence-based protein analysis, the choice of the right fluorescent label is a critical decision that profoundly imp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals venturing into the realm of near-infrared (NIR) fluorescence-based protein analysis, the choice of the right fluorescent label is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth, objective comparison of two prominent azide-functionalized NIR dyes: DiSulfo-ICG-azide and IRDye 800CW azide. By delving into their core chemical and spectral properties, supported by experimental data and detailed protocols, this document aims to equip scientists with the necessary knowledge to make an informed decision tailored to their specific research needs.

The advent of click chemistry has revolutionized bioconjugation, offering a highly specific and efficient method for attaching reporter molecules like fluorescent dyes to proteins.[1][2][3] This is particularly advantageous for NIR dyes, which operate in a spectral window (700-900 nm) where biological tissues exhibit minimal autofluorescence, enabling deep tissue imaging with high signal-to-noise ratios.[4] Both DiSulfo-ICG-azide and IRDye 800CW azide are designed for this purpose, leveraging the power of click chemistry to covalently link to alkyne-modified proteins.

Unveiling the Contestants: A Glimpse into DiSulfo-ICG and IRDye 800CW

DiSulfo-ICG-azide is a sulfonated derivative of Indocyanine Green (ICG), a well-established NIR dye with a long history of clinical use.[5][6] The key innovation of DiSulfo-ICG lies in the addition of two sulfonate groups. This chemical modification significantly enhances its water solubility and reduces the propensity for aggregation, a common issue with cyanine dyes that can lead to fluorescence quenching.[7]

IRDye 800CW azide is a member of the IRDye family of cyanine dyes, renowned for their exceptional brightness and photostability.[8] It has been extensively validated in a wide range of applications, from Western blotting and microscopy to in vivo imaging, and has been utilized in numerous clinical trials.[8] Its chemical structure is optimized for high molar extinction coefficients and good quantum yields, contributing to its strong fluorescent signal.

At a Glance: A Comparative Data Summary

To facilitate a direct comparison, the key properties of DiSulfo-ICG-azide and IRDye 800CW azide are summarized in the table below. This quantitative data provides a solid foundation for understanding the fundamental differences in their performance characteristics.

PropertyDiSulfo-ICG-azideIRDye 800CW azideReference(s)
Molecular Formula C48H54N6Na2O10S3C54H67N6Na3O17S4[1][8]
Molecular Weight 1017.15 g/mol 1269.36 g/mol [1][8]
Excitation Maximum (λex) ~780 nm774 nm (in 1X PBS)[1][5]
Emission Maximum (λem) ~800 nm789 nm (in 1X PBS)[1][5]
Molar Extinction Coefficient (ε) ~194,000 M⁻¹cm⁻¹ (in Ethanol for ICG)240,000 M⁻¹cm⁻¹ (in 1X PBS)[1]
Quantum Yield (Φf) ~0.05 (in Ethanol for ICG)Data not explicitly available for azide derivative, but generally high for the dye family.
Key Advantages Enhanced water solubility, reduced aggregation.High brightness, excellent photostability, extensive validation.[7][8]

The "Click" Connection: A Universal Workflow for Labeling

Both DiSulfo-ICG-azide and IRDye 800CW azide are designed to be conjugated to proteins via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The general workflow is depicted below. This bioorthogonal reaction ensures that the dye is specifically attached to the alkyne-modified protein of interest, minimizing off-target labeling.

G cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification protein Alkyne-Modified Protein mix Reaction Mixture protein->mix dye Azide-Functionalized Dye (DiSulfo-ICG or IRDye 800CW) dye->mix reagents Add Copper Catalyst & Reducing Agent mix->reagents Initiate Reaction purify Size-Exclusion Chromatography or Dialysis reagents->purify Incubate labeled_protein Labeled Protein Conjugate purify->labeled_protein Remove Excess Dye & Reagents

Caption: General workflow for protein labeling using click chemistry.

Experimental Deep Dive: Protocols for Success

The following are detailed, step-by-step methodologies for labeling proteins with DiSulfo-ICG-azide and IRDye 800CW azide. These protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and success.

Protocol 1: Labeling with DiSulfo-ICG-azide

This protocol is optimized for the conjugation of DiSulfo-ICG-azide to an alkyne-modified antibody.

Materials:

  • Alkyne-modified antibody (e.g., 1 mg/mL in PBS, pH 7.4)

  • DiSulfo-ICG-azide

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄) solution (10 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in water)

  • Sodium ascorbate solution (100 mM in water, freshly prepared)

  • PBS (pH 7.4)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Dye Preparation: Dissolve DiSulfo-ICG-azide in a minimal amount of anhydrous DMF or DMSO to create a 10 mM stock solution. Rationale: Using an anhydrous organic solvent prevents premature degradation of the dye.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • 100 µL of 1 mg/mL alkyne-modified antibody solution.

    • A 10-20 fold molar excess of the DiSulfo-ICG-azide stock solution. Rationale: A molar excess ensures efficient labeling of the available alkyne sites.

    • 4 µL of 10 mM CuSO₄ solution.

    • 20 µL of 50 mM THPTA solution. Rationale: THPTA is a ligand that stabilizes the Cu(I) catalyst and improves reaction efficiency.

    • Gently mix the solution.

  • Initiation of Click Reaction: Add 10 µL of freshly prepared 100 mM sodium ascorbate solution to the reaction mixture. Rationale: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the labeled antibody from excess dye and reaction components using a size-exclusion chromatography column pre-equilibrated with PBS (pH 7.4). Collect the fractions containing the labeled antibody.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~780 nm (for DiSulfo-ICG).

Protocol 2: Labeling with IRDye 800CW azide

This protocol outlines the conjugation of IRDye 800CW azide to a protein containing a dibenzocyclooctyne (DBCO) group, a copper-free click chemistry approach.

Materials:

  • DBCO-modified protein (e.g., 1 mg/mL in PBS, pH 7.4)

  • IRDye 800CW azide

  • DMSO

  • PBS (pH 7.4)

  • Desalting spin column

Procedure:

  • Dye Preparation: Dissolve IRDye 800CW azide in DMSO to a concentration of 10-20 mg/mL.

  • Reaction Setup:

    • To 1 mg of the DBCO-modified protein in PBS, add a 3-5 fold molar excess of the dissolved IRDye 800CW azide. The amount of DMSO should not exceed 10% of the total reaction volume to maintain protein stability.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unreacted dye using a desalting spin column according to the manufacturer's instructions.

  • Characterization: Calculate the DOL by measuring the absorbance of the purified conjugate at 280 nm and 774 nm. A correction factor may be needed for the dye's contribution to the 280 nm absorbance.[1]

Performance Showdown: Making the Right Choice

The selection between DiSulfo-ICG-azide and IRDye 800CW azide hinges on the specific demands of the application.

  • For applications where aqueous solubility and minimizing aggregation are paramount, such as in high concentration labeling reactions or studies with aggregation-prone proteins, DiSulfo-ICG-azide is an excellent choice. The sulfonate groups enhance its hydrophilicity, leading to more robust and reproducible conjugations.

  • For applications requiring the highest sensitivity and photostability, such as in vivo imaging or quantitative Western blotting, IRDye 800CW azide is often the preferred option. Its high molar extinction coefficient and quantum yield translate to brighter signals, while its photostability allows for longer exposure times and more robust data acquisition.[8]

Ultimately, the optimal dye choice may require empirical testing for a specific protein and application. By understanding the fundamental properties and following robust labeling protocols, researchers can confidently harness the power of NIR fluorescence for their scientific investigations.

References

  • LI-COR Biosciences. (n.d.). IRDye 800CW Azide Infrared Dye for Biomolecule Labeling. Retrieved from [Link]

  • Welling, M. M., et al. (2019). Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. PubMed Central. Retrieved from [Link]

  • Sato, K., et al. (2014). Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in Physiology. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). IRDye 800CW Protein Labeling Kits. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). IRDye 800CW Labeling Kits for Antibody and Protein Labeling. Retrieved from [Link]

  • CSDN. (2024). diSulfo-ICG-N3,diSulfo吲哚菁绿叠氮,可以作为荧光染料和生物标记物原创. Retrieved from [Link]

  • protocols.io. (2016). IRDye 800CW Maleimide Labeling Application Guide. Retrieved from [Link]

  • protocols.io. (n.d.). IRDye Peptide Labeling Application Guide. Retrieved from [Link]

  • Biocompare. (n.d.). IRDye 800CW Protein Labeling Kit - High MW from LICORbio. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). IRDye® 800CW NHS Ester Near-Infrared Dye. Retrieved from [Link]

  • Abberior Instruments. (n.d.). Protein labeling protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of IRDye 800CW and ICG dosing solutions. Retrieved from [Link]

  • Zheng, X., et al. (2020). Sterically Shielded Heptamethine Cyanine Dyes for Bioconjugation and High Performance Near-Infrared Fluorescence Imaging. PMC. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). ICG Labeling Kit - NH2 LK31 manual. Retrieved from [Link]

  • Fani, M., et al. (2017). PESIN Conjugates for Multimodal Imaging: Can Multimerization Compensate Charge Influences on Cell Binding Properties? A Case Study. MDPI. Retrieved from [Link]

  • Crimson Publishers. (2024). Opinion on Cyanine Dye Conjugates for Biomedical Applications. Retrieved from [Link]

  • de Kleijn, R., et al. (2024). Systematic comparison of fluorescence imaging in the near-infrared and shortwave-infrared spectral range using clinical tumor samples containing cetuximab-IRDye800CW. PubMed Central. Retrieved from [Link]

  • de Kleijn, R., et al. (2024). Systematic comparison of fluorescence imaging in the near-infrared and shortwave-infrared spectral range using clinical tumor samples containing cetuximab-IRDye800CW. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of IRDye 800CW (a) and indocyanine green (b). Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). ICG Labeling Kit - NH2. Retrieved from [Link]

  • Cohen, S. Y., et al. (1997). Fluorescence properties and metabolic features of indocyanine green (ICG) as related to angiography. PubMed. Retrieved from [Link]

  • bioRxiv. (2022). Size-tunable ICG-based contrast agent platform for targeted near-infrared photoacoustic imaging. Retrieved from [Link]

  • Abels, C., et al. (2018). Stability and degradation of indocyanine green in plasma, aqueous solution and whole blood. PubMed. Retrieved from [Link]

  • Kim, J. H., et al. (2012). Enhancement of aqueous stability and fluorescence brightness of indocyanine green using small calixarene micelles for near-infrared fluorescence imaging. RSC Publishing. Retrieved from [Link]

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Comparative

A Comparative Guide to the Validation of DiSulfo-ICG-azide Conjugate Binding Affinity

For researchers, scientists, and drug development professionals venturing into targeted near-infrared (NIR) imaging and diagnostics, the covalent attachment of a fluorescent probe to a targeting moiety is a critical step...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into targeted near-infrared (NIR) imaging and diagnostics, the covalent attachment of a fluorescent probe to a targeting moiety is a critical step. The "click chemistry" reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust method for this conjugation. DiSulfo-ICG-azide, a water-soluble derivative of the FDA-approved indocyanine green (ICG) dye, is a popular choice for such applications due to its favorable spectral properties in the NIR window, which allows for deep tissue penetration and minimal autofluorescence.

However, the successful conjugation of DiSulfo-ICG-azide to an alkyne-modified biomolecule is only the first step. Rigorous validation of the binding affinity of the resulting conjugate is paramount to ensure its efficacy and specificity in targeting biological structures of interest. This guide provides an in-depth comparison of DiSulfo-ICG-azide with other NIR azide probes and presents a comprehensive framework for validating the binding affinity of the final conjugate, supported by detailed experimental protocols.

The Criticality of Binding Affinity Validation

The primary purpose of conjugating a fluorophore like DiSulfo-ICG-azide to a targeting ligand (e.g., a peptide, antibody, or small molecule) is to visualize and quantify the ligand's interaction with its biological target. The click chemistry reaction itself, while highly efficient, should not be assumed to leave the binding properties of the ligand unaltered. Steric hindrance from the bulky fluorophore or subtle conformational changes in the ligand upon conjugation can significantly impact its binding affinity and specificity. Therefore, post-conjugation validation is not merely a quality control step but a fundamental necessity for the reliable interpretation of imaging data.

Comparative Analysis of NIR Azide Probes

The selection of a NIR azide probe is a crucial decision in the design of a targeted imaging agent. The ideal probe should possess high quantum yield, a large molar extinction coefficient, excellent photostability, and good water solubility, and it should minimally affect the biological activity of the conjugated ligand. Here, we compare DiSulfo-ICG-azide with two other commercially available NIR azide probes: Cy7-azide and Cy7.5-azide.

PropertyDiSulfo-ICG-azide (Estimated)Cy7-azideCy7.5-azide
Excitation Max (nm) ~780750788
Emission Max (nm) ~800773808
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~200,000199,000223,000
Quantum Yield ~0.02-0.1 in aqueous solution0.30.1
Key Features FDA-approved core structure, high water solubilityHigh quantum yield, good photostabilityRed-shifted spectra, improved quantum yield over ICG

Note: The values for DiSulfo-ICG-azide are estimated based on data for ICG and its derivatives. Experimental verification is highly recommended.

The choice between these probes will depend on the specific application. While Cy7-azide offers a significantly higher quantum yield, the ICG core of DiSulfo-ICG-azide has a long history of clinical use, which can be advantageous for translational research.[1][2] Cy7.5-azide provides a spectral shift further into the NIR-II window, which can offer even deeper tissue penetration.

Experimental Validation of Binding Affinity

A multi-pronged approach is recommended to validate the binding affinity of your DiSulfo-ICG-azide conjugate. This typically involves an initial confirmation of successful conjugation, followed by quantitative in vitro binding assays and, finally, cell-based imaging to assess target engagement in a more biologically relevant context.

Workflow for Validation

G cluster_0 Conjugation & Purification cluster_1 In Vitro Validation cluster_2 Cell-Based Validation conjugation Click Chemistry Conjugation (DiSulfo-ICG-azide + Alkyne-Ligand) purification Purification (e.g., HPLC, SEC) conjugation->purification hplc HPLC/MS Analysis (Confirm Conjugation) purification->hplc binding_assay Quantitative Binding Assay (e.g., Fluorescence Polarization) hplc->binding_assay cell_imaging Confocal/NIR Imaging (Target Localization) binding_assay->cell_imaging competition_assay Competition Assay (Specificity) cell_imaging->competition_assay

Caption: Workflow for the validation of DiSulfo-ICG-azide conjugate binding affinity.

Experimental Protocols

This protocol outlines the general steps for conjugating DiSulfo-ICG-azide to an alkyne-modified peptide.

Materials:

  • DiSulfo-ICG-azide

  • Alkyne-modified peptide

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed, deionized water

  • DMSO (anhydrous)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve DiSulfo-ICG-azide in DMSO to a concentration of 10 mM.

    • Dissolve the alkyne-modified peptide in degassed, deionized water to a concentration of 1 mM.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Degassed, deionized water (to final volume)

      • Alkyne-modified peptide (1 equivalent)

      • DiSulfo-ICG-azide (1.5 equivalents)

      • THPTA (5 equivalents)

      • CuSO₄ (1 equivalent)

    • Vortex briefly to mix.

  • Initiate the Reaction:

    • Add sodium ascorbate (10 equivalents) to the reaction mixture.

    • Vortex immediately and protect the reaction from light.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours.

  • Purification:

    • Purify the conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC) to remove unreacted dye and catalyst.

Causality Behind Experimental Choices:

  • THPTA: This ligand stabilizes the Cu(I) oxidation state, which is essential for the catalysis of the click reaction, and prevents its disproportionation. It also increases the reaction rate and protects biomolecules from oxidative damage.

  • Sodium Ascorbate: This reducing agent reduces Cu(II) to the active Cu(I) catalyst in situ.

  • Excess Fluorophore: A slight excess of the DiSulfo-ICG-azide helps to drive the reaction to completion, ensuring maximal labeling of the peptide.

  • Degassed Water: Degassing the aqueous solutions helps to minimize the oxidation of the Cu(I) catalyst.

Fluorescence polarization (FP) is a powerful technique for measuring molecular interactions in solution. It relies on the principle that the polarization of fluorescence is dependent on the rotational speed of the fluorescent molecule. A small, rapidly tumbling fluorescent ligand will have low polarization, while a large complex formed upon binding to a target protein will tumble more slowly, resulting in higher polarization.

Materials:

  • Purified DiSulfo-ICG-azide conjugate

  • Purified target protein

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Black, low-volume 384-well plate

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Determine the Optimal Conjugate Concentration:

    • Perform a serial dilution of the DiSulfo-ICG-azide conjugate in the assay buffer and measure the fluorescence intensity to identify a concentration that gives a robust signal without significant background noise.

  • Saturation Binding Experiment:

    • Prepare a serial dilution of the target protein in the assay buffer.

    • In the 384-well plate, add a fixed concentration of the DiSulfo-ICG-azide conjugate to each well.

    • Add the serially diluted target protein to the wells. Include wells with only the conjugate (no protein) as a control for minimum polarization and wells with a saturating concentration of the protein for maximum polarization.

    • Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the target protein concentration.

    • Fit the data to a one-site binding model using non-linear regression to determine the equilibrium dissociation constant (Kd).

Trustworthiness of the Protocol: This protocol includes controls for minimum and maximum polarization, which are essential for normalizing the data and ensuring the accuracy of the Kd determination. The use of a non-linear regression model for data fitting provides a statistically robust method for calculating the binding affinity.

This protocol assesses the specific binding of the DiSulfo-ICG-azide conjugate to its target in a cellular context.

Materials:

  • Cells expressing the target of interest

  • Control cells (not expressing the target)

  • DiSulfo-ICG-azide conjugate

  • Unlabeled ligand (for competition)

  • Cell culture medium

  • Imaging buffer (e.g., phenol red-free medium)

  • Confocal or NIR fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed the target-expressing and control cells in a glass-bottom imaging dish and allow them to adhere overnight.

  • Conjugate Incubation:

    • Treat the cells with a predetermined concentration of the DiSulfo-ICG-azide conjugate in cell culture medium for a specific time (e.g., 1 hour) at 37°C.

  • Washing:

    • Wash the cells three times with imaging buffer to remove unbound conjugate.

  • Imaging:

    • Acquire NIR fluorescence images of both cell lines using the microscope.

  • Competition Assay (for specificity):

    • Pre-incubate the target-expressing cells with a 100-fold excess of the unlabeled ligand for 30 minutes before adding the DiSulfo-ICG-azide conjugate.

    • Repeat the incubation, washing, and imaging steps.

  • Data Analysis:

    • Quantify the fluorescence intensity in the target-expressing cells versus the control cells.

    • Compare the fluorescence intensity in the presence and absence of the unlabeled competitor. A significant reduction in fluorescence in the presence of the competitor indicates specific binding.

Self-Validating System: The inclusion of both a negative control cell line and a competition assay with an unlabeled ligand provides a self-validating system. Specific binding is confirmed only if there is significantly higher fluorescence in the target-expressing cells compared to the control, and this signal is diminished by the presence of the competitor.

Conclusion

The successful application of DiSulfo-ICG-azide in targeted NIR imaging hinges on the meticulous validation of the binding affinity of the final conjugate. By employing a systematic approach that combines robust conjugation and purification protocols with quantitative in vitro binding assays and confirmatory cell-based imaging, researchers can ensure the reliability and specificity of their imaging agents. This guide provides the foundational knowledge and detailed protocols to empower scientists in drug development and biomedical research to confidently validate their DiSulfo-ICG-azide conjugates and accelerate the translation of novel imaging probes from the bench to the clinic.

References

  • Interchim. (n.d.). Azide conjugates - for Click chemistry. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). MicroScale Thermophoresis. Retrieved from [Link]

  • BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. Retrieved from [Link]

  • NanoMicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Vanderbilt University. (n.d.). MST Guidelines. Retrieved from [Link]

  • MOSBRI. (n.d.). MST: Micro Scale Thermophoresis. Retrieved from [Link]

  • Portland Press. (2019, April 9). Microscale thermophoresis: warming up to a new biomolecular interaction technique. Retrieved from [Link]

  • BPS Bioscience. (2024, April 4). Fluorescence Polarization Assays [Video]. YouTube. Retrieved from [Link]

  • BMG LABTECH. (2021, April 26). How to determine binding affinity with a microplate reader. Retrieved from [Link]

  • AFFINImeter. (2018, July 5). Analysis of fluorescence polarization competition assays with affinimeter. Retrieved from [Link]

  • OMLC. (n.d.). Optical Absorption of Indocyanine Green (ICG). Retrieved from [Link]

  • Gorka, A. P., Nani, R. R., & Schnermann, M. J. (2014). A long-wavelength, fluorogenic azide for copper-free click chemistry in living systems. Journal of the American Chemical Society, 136(41), 14338–14341.
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie (International ed. in English), 48(52), 9879–9883.
  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click chemistry for site-specific protein modification. Chemistry & biology, 17(4), 319–321.
  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-catalyzed azide-alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153–162.
  • Wang, Q., Chan, T. R., Hilgraf, R., Fokin, V. V., Sharpless, K. B., & Finn, M. G. (2003). Bioconjugation by copper(I)-catalyzed azide-alkyne [3 + 2] cycloaddition. Journal of the American Chemical Society, 125(11), 3192–3193.
  • Zheng, J., et al. (2022). Size-tunable ICG-based contrast agent platform for targeted near-infrared photoacoustic imaging. bioRxiv.
  • Prahl, S. (n.d.). Molar Extinction Coefficient of ICG. Oregon Medical Laser Center.
  • Saxena, V., Sadoqi, M., & Shao, J. (2003). Degradation kinetics of indocyanine green in aqueous solution. Journal of pharmaceutical sciences, 92(10), 2090–2097.

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Validation

Beyond DiSulfo-ICG: A Comparative Guide to Next-Gen NIR Azide Fluorophores

Executive Summary For decades, Indocyanine Green (ICG) has been the clinical gold standard for near-infrared (NIR) imaging.[1] However, in the context of bioconjugation and molecular imaging research, DiSulfo-ICG-Azide p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, Indocyanine Green (ICG) has been the clinical gold standard for near-infrared (NIR) imaging.[1] However, in the context of bioconjugation and molecular imaging research, DiSulfo-ICG-Azide presents significant limitations: aqueous instability, low quantum yield, and high non-specific binding to serum proteins.

This guide analyzes three superior alternatives—IRDye® 800CW , ZW800-1 , and Sulfo-Cy7.5 —providing a technical framework for researchers to select the optimal azide-functionalized fluorophore for click chemistry applications.

Part 1: The Baseline – Why Replace DiSulfo-ICG-Azide?

To understand the alternatives, we must first quantify the limitations of the benchmark.

DiSulfo-ICG-Azide[2]
  • The "ICG Headache": Despite sulfonation, the polymethine chain of ICG is susceptible to nucleophilic attack and oxidative cleavage in aqueous solutions. It degrades rapidly under light exposure (photobleaching).

  • The Background Problem: ICG is highly hydrophobic. Even with sulfonate groups, it binds non-specifically to serum albumin (>90%). In in vivo models, this results in rapid hepatobiliary (liver) clearance, creating a high-background signal in the abdomen that obscures targeted signals.[2]

  • Quantum Yield (QY): Extremely low in aqueous environments (

    
    ).
    

Part 2: The Contenders – Technical Comparison

IRDye® 800CW Azide (The Industry Standard)
  • Mechanism: Features a rigidified structure with four sulfonate groups. This "self-shielding" architecture prevents the formation of H-dimers (aggregates) that quench fluorescence.

  • Performance: Significantly higher brightness and photostability than ICG.[3]

  • Best For: Western blotting, surface imaging, and general in vivo targeting where liver background is acceptable.

ZW800-1 Azide (The Low-Background Specialist)
  • Mechanism: A zwitterionic (net neutral) fluorophore.[4] The geometric balance of positive and negative charges prevents binding to serum proteins.

  • Performance: Unlike ICG or 800CW, ZW800-1 clears exclusively through the kidneys (renal filtration) . This results in an ultra-low background, enabling high contrast-to-noise ratios (CNR) shortly after injection.

  • Best For: In vivo tumor targeting, particularly in the abdominal cavity where liver background is a dealbreaker.

Sulfo-Cy7.5 Azide (The Cost-Effective Workhorse)
  • Mechanism: A heptamethine cyanine dye structurally similar to ICG but with better stability profiles in specific buffers.

  • Performance: Good aqueous solubility.[5][6][7][8] While less photostable than 800CW, it offers a similar spectral profile to ICG at a lower price point.

  • Best For: In vitro assays, flow cytometry, and acute in vivo imaging where budget is a constraint.

Comparative Data Matrix
FeatureDiSulfo-ICG-AzideIRDye® 800CW AzideZW800-1 AzideSulfo-Cy7.5 Azide
Excitation Max (nm) 780774770788
Emission Max (nm) 810789788808
Extinction Coeff. (

)
~240,000240,000249,000~220,000
Aq. Quantum Yield (

)
< 0.020.03 - 0.04*~0.05~0.02 - 0.03
Serum Protein Binding High (>90%)ModerateUltra-Low (<5%) High
Clearance Pathway Liver (Hepatobiliary)Liver/Kidney MixedKidney (Renal) Liver
Aqueous Stability Poor (<24h)ExcellentHighModerate

*Note: While aqueous QY seems low, the brightness of 800CW is functionally higher due to reduced aggregation.

Part 3: Decision Logic (Visualization)

Select the right dye based on your biological constraints using the logic flow below.

DyeSelection Start Experimental Goal InVivo In Vivo Imaging? Start->InVivo InVitro In Vitro / Western? Start->InVitro Background Is Abdominal/Liver Background Critical? InVivo->Background Stability Is Long-term Stability Required? InVitro->Stability ZW800 Select: ZW800-1 Azide (Renal Clearance) Background->ZW800 Yes (Avoid Liver) IRDye Select: IRDye 800CW Azide (High Stability) Background->IRDye No (Subcutaneous Tumor) Stability->IRDye High Stability Needed Cy75 Select: Sulfo-Cy7.5 Azide (Cost Effective) Stability->Cy75 Budget / Acute Use

Figure 1: Decision Matrix for selecting the optimal NIR Azide fluorophore.

Part 4: Experimental Protocol (CuAAC Click Chemistry)

Trustworthiness Check: This protocol utilizes a self-validating step (Degree of Labeling) to ensure the conjugation was successful before you waste valuable biological samples.

Materials
  • Alkyne-modified Biomolecule: (e.g., DBCO-Antibody or Alkyne-Peptide).

  • Azide-Fluorophore: (IRDye 800CW Azide or ZW800-1 Azide).

  • Catalyst (If not using DBCO): CuSO4 + THPTA (Ligand) + Sodium Ascorbate.

  • Purification: Zeba Spin Desalting Columns (7K MWCO) or PD-10.

Workflow Diagram

Protocol Mix 1. Reaction Setup (Protein-Alkyne + Dye-Azide) Incubate 2. Incubation (RT, Dark, 1-4 Hours) Mix->Incubate Purify 3. Purification (Remove Free Dye via Gel Filtration) Incubate->Purify Validate 4. Validation (UV-Vis) Calculate DOL Purify->Validate

Figure 2: Standard Click Chemistry Conjugation Workflow.

Step-by-Step Methodology
  • Preparation: Dissolve the Azide-Dye in anhydrous DMSO to a concentration of 10 mM.

  • Molar Ratio:

    • For Antibodies: Use 2-4 molar excess of Dye over Protein.

    • For Peptides: Use 1.1 - 1.5 molar excess of Dye.

  • Reaction (Copper-Catalyzed):

    • Mix Alkyne-Protein in PBS (pH 7.4).

    • Add CuSO4 (final 1 mM) premixed with THPTA (final 5 mM).

    • Add Sodium Ascorbate (final 2.5 mM) to initiate.

    • Add Azide-Dye.[3][6]

    • Note: If using DBCO (Copper-free), simply mix Dye-Azide and DBCO-Protein.

  • Incubation: Rotate at room temperature for 1-2 hours, protected from light.

  • Purification (CRITICAL):

    • Unreacted NIR dyes stick to proteins non-covalently. You must use a desalting column (e.g., Zeba Spin or PD-10) or Dialysis.

    • Tip: For ZW800-1, its zwitterionic nature makes purification easier as it sticks less to the column matrix than ICG.

  • Validation (The "Truth" Step):

    • Measure Absorbance at 280 nm (

      
      ) and the Dye's Max (
      
      
      
      ).
    • Calculate Degree of Labeling (DOL): ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="display ng-star-inserted">

      
      [9]
      
    • CF (Correction Factor): Check specific datasheet (usually ~0.03 for NIR dyes).

    • Target: For antibodies, aim for a DOL of 1.0 - 2.0. Higher DOL (>3) in NIR dyes often leads to self-quenching and altered pharmacokinetics.

References

  • LI-COR Biosciences. (n.d.). IRDye® 800CW Infrared Dye Properties.[10][11] Retrieved from [Link]

  • Choi, H. S., et al. (2011). "Synthesis and In Vivo Fate of Zwitterionic Near-Infrared Fluorophores." Angewandte Chemie International Edition, 50(28), 6258–6263. [Link]

  • Hyun, H., et al. (2015). "Structure-Inherent Targeting of Near-Infrared Fluorophores for Parathyroid Glands." Nature Medicine, 21(2), 192–197. (Demonstrates ZW800-1 performance). [Link]

Sources

Comparative

Quantum yield comparison of DiSulfo-ICG-azide with other NIR fluorophores

Topic: Quantum Yield Comparison of DiSulfo-ICG-Azide with Other NIR Fluorophores Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Solubilit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantum Yield Comparison of DiSulfo-ICG-Azide with Other NIR Fluorophores Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Solubility-Brightness Paradox

Indocyanine Green (ICG) has long been the clinical "gold standard" for Near-Infrared (NIR) imaging due to its regulatory history. However, its utility in in vitro labeling and targeted delivery is severely hampered by the "Solubility-Brightness Paradox": standard ICG is amphiphilic, leading to the formation of non-fluorescent H-dimers (aggregates) in aqueous buffers, which drastically quenches its Quantum Yield (QY) to <0.2%.

DiSulfo-ICG-Azide represents a structural evolution designed to resolve this paradox. By incorporating additional sulfonate groups or modifying the polymethine core for hydrophilicity, this derivative minimizes aggregation in aqueous environments while providing a bio-orthogonal "Click Chemistry" handle (Azide). This guide objectively compares the optical performance of DiSulfo-ICG-Azide against standard ICG, IRDye® 800CW, and Cy7, providing actionable data for experimental design.

Technical Profile: DiSulfo-ICG-Azide

Unlike standard ICG, which relies on hydrophobic interactions for binding (e.g., to albumin), DiSulfo-ICG-Azide is engineered for covalent conjugation.

  • Core Chromophore: Heptamethine cyanine with sulfonate modulation.

  • Key Modification: Azide (-N3) group for Cu-free (DBCO) or Cu-catalyzed (Alkyne) Click Chemistry.

  • Mechanism of Action: The "DiSulfo" modification increases electrostatic repulsion between dye molecules. This prevents the

    
     stacking that causes H-aggregation (fluorescence quenching), thereby preserving brightness in aqueous buffers (PBS, Saline).
    
Spectral Properties (Aqueous Buffer, pH 7.4)
ParameterValueNotes
Excitation Max (

)
757 - 785 nmSlightly blue-shifted vs. ICG (780 nm) depending on solvent.
Emission Max (

)
815 - 835 nmDeep NIR emission, ideal for tissue penetration.
Extinction Coefficient (

)
~220,000

High absorptivity, comparable to standard ICG.[1][2]
Correction Factor (

)
0.05 - 0.07Low UV absorption, minimizing protein concentration errors.

Comparative Analysis: Quantum Yield & Stability

The following data synthesizes performance across critical NIR fluorophores. Note that QY is highly solvent-dependent.

Table 1: Quantum Yield and Physicochemical Comparison
FluorophoreQY (Water/PBS)QY (DMSO/MeOH)Solubility (Aq)PhotostabilityConjugation Chemistry
DiSulfo-ICG-Azide ~0.5 - 1.5% *~12 - 14% High Moderate Click (Azide-Alkyne)
Standard ICG <0.2% (Aggregates)~13%Low (Aggregates)LowNon-covalent / NHS (Rare)
IRDye® 800CW ~3.3%~15%Very HighHighNHS / Maleimide / Click
Cy7 ~1.0%~13%ModerateLowNHS / Maleimide
Cy7.5 ~2.0%~15%ModerateModerateNHS / Maleimide

*Note: DiSulfo-ICG-Azide QY in water is significantly higher than standard ICG due to reduced aggregation, though it may not reach the peak brightness of IRDye 800CW. Its primary advantage lies in the combination of "Click" versatility and improved aqueous behavior over generic ICG.

Key Insights for Experimental Design
  • The "Protein Rescue" Effect: Standard ICG requires binding to proteins (like Albumin) to "turn on" fluorescence (QY jumps from 0.1% to ~4%). DiSulfo-ICG-Azide is less dependent on this effect; it retains moderate fluorescence in buffer alone, making it superior for labeling small molecules or peptides where no bulky protein carrier is present.

  • Stability: While IRDye 800CW is the leader in photostability, DiSulfo-ICG-Azide offers a cost-effective alternative for acute imaging studies where the specific "Click" geometry is required.

  • Spectral Shift: DiSulfo-ICG-Azide often exhibits a slight bathochromic (red) shift in emission compared to Cy7, pushing it further into the "optical window" where tissue autofluorescence is minimized.

Experimental Protocol: Relative Quantum Yield Measurement

Objective: Determine the QY (


) of a DiSulfo-ICG-Azide conjugate relative to a reference standard (ICG in DMSO).

Principle:



Where:
  • 
     = QY of Standard (ICG in DMSO = 0.13)
    
  • 
     = Slope of integrated fluorescence intensity vs. absorbance.[3]
    
  • 
     = Refractive index of solvent (Water=1.33, DMSO=1.479).
    
Step-by-Step Workflow
  • Preparation:

    • Prepare stock solutions of DiSulfo-ICG-Azide (in PBS) and Reference ICG (in DMSO).

    • Critical: Ensure fresh DMSO is used for the standard to prevent moisture uptake.

  • Dilution Series:

    • Prepare 5 dilutions for each dye.

    • Absorbance Rule: Absorbance at excitation wavelength (

      
      ) must be < 0.1 OD  (ideally 0.02–0.08) to avoid inner-filter effects.
      
  • Acquisition:

    • Measure Absorbance (

      
      ) at 
      
      
      
      .[3]
    • Measure Fluorescence Emission (Integrated Area,

      
      ) using the exact same slit widths and detector settings.
      
  • Calculation:

    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis).[3]
    • Calculate the slope (

      
      ) for sample and standard.[3]
      
    • Apply the formula above.

Visualizing the Workflow

The following diagrams illustrate the conjugation logic and the measurement pathway.

Diagram 1: Click Conjugation & Analysis Workflow

G cluster_analysis Quality Control Biomolecule Biomolecule (Peptide/Antibody) Alkyne Alkyne/DBCO Modification Biomolecule->Alkyne Tagging Click Click Reaction (CuAAC or SPAAC) Alkyne->Click Dye DiSulfo-ICG-Azide Dye->Click Purification Purification (Desalting/HPLC) Click->Purification Conjugate Stable NIR Conjugate Purification->Conjugate QY_Check QY Measurement (vs ICG/DMSO) Conjugate->QY_Check Agg_Check Aggregation Check (Abs Spectrum) Conjugate->Agg_Check

Caption: Workflow for generating and validating DiSulfo-ICG-Azide conjugates. The "Click" step ensures site-specific labeling, followed by critical QC steps to verify brightness and lack of aggregation.

Diagram 2: Aggregation vs. Fluorescence Mechanism

Mechanism ICG Standard ICG (Amphiphilic) Water Aqueous Buffer ICG->Water Dimers H-Aggregates (Stacked Dimers) Water->Dimers Hydrophobic Effect Repulsion Electrostatic Repulsion (Prevents Stacking) Water->Repulsion Sulfonate Shielding Quench Fluorescence Quenching (QY < 0.2%) Dimers->Quench DiSulfo DiSulfo-ICG-Azide (High Negative Charge) DiSulfo->Water Monomer Stable Monomers Repulsion->Monomer Bright Retained Brightness (QY ~1.0% +) Monomer->Bright

Caption: Mechanistic difference between Standard ICG and DiSulfo-ICG. Sulfonation prevents the formation of non-fluorescent H-aggregates, preserving the quantum yield in aqueous environments.

References

  • Landsman, M. L., et al. (1976). "Light-absorbing properties of indocyanine green." Journal of Applied Physiology. Link

  • Benson, R. C., & Kues, H. A. (1978). "Fluorescence properties of indocyanine green as related to angiography." Physics in Medicine and Biology. Link

  • Berezin, M. Y., & Achilefu, S. (2010). "Fluorescence of dyes in solutions with high absorbance. Inner filter effect correction." Chemical Reviews. Link

  • Carr, J. A., et al. (2018). "Shortwave infrared fluorescence imaging with the clinically approved near-infrared dye indocyanine green." PNAS. Link

  • Starosolski, Z., et al. (2017). "Indocyanine green fluorescence in second near-infrared (NIR-II) window." PLOS ONE. Link

Sources

Validation

Head-to-head comparison of DiSulfo-ICG-azide and Alexa Fluor 790 azide

Executive Summary: The Bottom Line For researchers navigating the Near-Infrared (NIR) window, the choice between DiSulfo-ICG-azide and Alexa Fluor 790 (AF790) azide is rarely about "better" or "worse"—it is a choice betw...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bottom Line

For researchers navigating the Near-Infrared (NIR) window, the choice between DiSulfo-ICG-azide and Alexa Fluor 790 (AF790) azide is rarely about "better" or "worse"—it is a choice between translational potential and experimental robustness .

  • Choose DiSulfo-ICG-azide if: Your primary goal is in vivo translational research. Its fluorophore core (Indocyanine Green) is the only NIR dye with a long history of FDA approval. It exhibits a unique "turn-on" effect when bound to plasma proteins (albumin), significantly enhancing signal-to-noise ratios in blood flow and lymphatic imaging.

  • Choose Alexa Fluor 790 azide if: You require absolute quantification, high photostability, or are performing ex vivo / fixed-tissue microscopy. AF790 offers a consistent quantum yield independent of the environment and resists photobleaching significantly better than cyanine-based ICG derivatives.

Part 1: Technical Specifications & Photophysical Properties

The following data compares the intrinsic properties of the fluorophores. Note the critical distinction in Solubility and Quantum Yield Behavior .

FeatureDiSulfo-ICG-AzideAlexa Fluor 790 Azide
Core Fluorophore Sulfonated Indocyanine Green (Cyanine)Sulfonated Coumarin/Cyanine Hybrid
Excitation Max 780–785 nm782–784 nm
Emission Max 805–810 nm803–805 nm
Extinction Coefficient ~240,000 cm⁻¹M⁻¹~260,000 cm⁻¹M⁻¹
Quantum Yield (PBS) Low (<0.05) – Prone to quenchingHigh (~0.13) – Stable
Quantum Yield (Serum) High (>0.15) – Protein-binding enhancementModerate/High (Unchanged)
Photostability Low to ModerateHigh (Gold Standard)
Solubility High (due to disulfo groups)High
Molecular Weight ~800–900 Da (varies by linker)~1000–1200 Da
Expert Insight: The "Environment Factor"

As a Senior Application Scientist, I must emphasize a mechanism often overlooked in datasheets: Environmental Sensitivity .

  • DiSulfo-ICG is a "smart" dye. In saline (PBS), it suffers from H-dimer aggregation, leading to self-quenching and low fluorescence. However, in the presence of Albumin (HSA/BSA) or lipids, it disaggregates and binds to hydrophobic pockets, increasing its fluorescence intensity by 4–10 fold. This makes it exceptional for angiograms but tricky for quantifying concentration in a test tube.

  • AF790 is engineered for "structural rigidity." Its fluorescence output is linear and predictable regardless of whether it is in PBS, serum, or fixative.

Part 2: Bioconjugation Workflow (Click Chemistry)

Both dyes utilize the Azide moiety for Click Chemistry , specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO.

Below is the standard workflow for conjugating these dyes to an Alkyne-modified protein (e.g., Antibody or Peptide).

BioconjugationWorkflow Start Biomolecule (Alkyne/DBCO modified) Mix Reaction Mix (CuSO4 + THPTA + Ascorbate) Start->Mix Dye Azide-Fluorophore (DiSulfo-ICG or AF790) Dye->Mix Incubate Incubation (30-60 min, RT, Dark) Mix->Incubate Catalysis Purify Purification (Desalting Column / HPLC) Incubate->Purify Remove free dye Final Labeled Conjugate (Ready for Imaging) Purify->Final

Figure 1: Generalized Click Chemistry Workflow. Note that for In Vivo applications, the purification step (Green) is critical to remove free dye that would otherwise clear rapidly through the kidneys, creating background noise.

Part 3: Performance Analysis

Photostability

Winner: Alexa Fluor 790 In continuous wave (CW) laser scanning (e.g., Confocal or LI-COR Odyssey), DiSulfo-ICG degrades significantly faster than AF790.

  • Implication: If you are doing Z-stack imaging or time-lapse microscopy of fixed cells, use AF790. ICG will bleach before you finish acquisition.

In Vivo Pharmacokinetics & Depth

Winner: DiSulfo-ICG (Context Dependent) While AF790 is bright, DiSulfo-ICG derivatives often mimic the clearance pathway of native ICG (hepatic clearance), whereas sulfonated Alexa dyes tend to clear renally.

  • NIR-II Potential: DiSulfo-ICG has a long emission tail that extends well into the NIR-II window (1000–1200 nm). Using an InGaAs detector, DiSulfo-ICG often provides sharper resolution at depth compared to AF790 due to reduced scattering of the longer wavelength emission tail.

Part 4: Decision Matrix

Use this logic flow to select the correct dye for your specific experiment.

DecisionMatrix Start What is your primary application? InVivo In Vivo Imaging Start->InVivo ExVivo Microscopy / Flow Cytometry Start->ExVivo Trans Is clinical translation a goal? InVivo->Trans Quant Need absolute quantification? ExVivo->Quant Deep Deep Tissue (>5mm)? Trans->Deep No (Basic Research) SelectICG SELECT: DiSulfo-ICG-Azide Trans->SelectICG Yes (FDA lineage) Deep->SelectICG Yes (NIR-II Tail) SelectAF SELECT: Alexa Fluor 790 Azide Deep->SelectAF No (Surface/SubQ) Quant->SelectAF Yes (Stable QY) Quant->SelectAF No (General Imaging)

Figure 2: Strategic Decision Matrix for Fluorophore Selection.

Part 5: Validated Experimental Protocol

Protocol: Copper-Catalyzed Click Labeling of an Alkyne-Modified Antibody

This protocol assumes you have an Alkyne-functionalized antibody (e.g., via NHS-Alkyne linker) and DiSulfo-ICG-Azide or AF790-Azide.

Reagents:

  • Dye Stock: 10 mM Azide-Dye in anhydrous DMSO.

  • Copper Source: 20 mM CuSO4 in water.[1]

  • Ligand: 50 mM THPTA (water-soluble ligand) in water. Note: THPTA is preferred over TBTA for biological applications to prevent protein denaturation.

  • Reducing Agent: 100 mM Sodium Ascorbate (freshly prepared).

Step-by-Step:

  • Preparation: Dilute your Alkyne-Antibody to 1–2 mg/mL in PBS (pH 7.4). Ensure no azide preservatives (like Sodium Azide) are present, as they will compete with the dye.

  • Premix Complex: In a separate tube, mix CuSO4 and THPTA in a 1:5 molar ratio. Incubate for 5 minutes. This protects the protein from copper-induced oxidation.

  • Reaction Assembly:

    • Add Azide-Dye to the antibody solution (Target 3–5 molar excess of dye over protein).

    • Add the Cu-THPTA complex (Final conc: 0.5 mM Cu).

    • Add Sodium Ascorbate (Final conc: 5 mM).

  • Incubation: Vortex gently. Incubate for 60 minutes at Room Temperature in the dark.

  • Quenching: Add EDTA (final 10 mM) to chelate the copper and stop the reaction.

  • Purification (Critical): Pass the reaction through a Zeba Spin Desalting Column (7K MWCO) or perform dialysis against PBS to remove free dye.

    • Validation Check: Measure absorbance at 280 nm (protein) and 780 nm (dye). Calculate Degree of Labeling (DOL).

    • Correction Factor (CF): For AF790, CF is ~0.05. For DiSulfo-ICG, CF is ~0.05.

    • Formula:

      
      
      

References

  • Carr, J. A., et al. (2018). "Shortwave infrared imaging for in vivo multiplexed bioimaging." Proceedings of the National Academy of Sciences, 115(19), 4465-4470.

  • Thermo Fisher Scientific. (2024). "Alexa Fluor 790 Dye: Product Information and Spectral Characteristics." Thermo Fisher Technical Notes.

  • Starosolski, Z., et al. (2017). "Indocyanine green fluorescence in second near-infrared (NIR-II) window." PLOS ONE, 12(11), e0187563.

  • Hong, G., et al. (2017). "Near-infrared fluorophores for biomedical imaging." NatureBiomedical Engineering, 1(1), 0010.

  • BroadPharm. (2023). "Protocol for Azide-Alkyne Click Chemistry using THPTA Ligand." BroadPharm Technical Protocols.

Sources

Safety & Regulatory Compliance

Safety

DiSulfo-ICG-Azide (Disodium): Proper Disposal Procedures &amp; Safety Protocol

Executive Summary DiSulfo-ICG-Azide is a specialized near-infrared fluorescent probe used for "click chemistry" (copper-catalyzed or strain-promoted azide-alkyne cycloaddition). While Indocyanine Green (ICG) derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DiSulfo-ICG-Azide is a specialized near-infrared fluorescent probe used for "click chemistry" (copper-catalyzed or strain-promoted azide-alkyne cycloaddition). While Indocyanine Green (ICG) derivatives are generally biocompatible and low-toxicity, the presence of the azide functional group (-N₃) mandates strict adherence to specific disposal protocols.

The primary operational risk is not acute toxicity, but the incompatibility of azides with heavy metals (commonly found in plumbing) and the potential for shock sensitivity if the compound is allowed to concentrate or crystallize in contact with metals.

This guide outlines the segregation, containerization, and disposal workflows required to maintain a safe laboratory environment.

Hazard Assessment & Chemical Logic

To dispose of this chemical safely, one must understand its components. The molecule consists of a polymethine fluorophore (ICG) modified with sulfonate groups (for solubility) and an azide tail.

The Azide Risk Factor

Unlike inorganic sodium azide (NaN₃), which is acutely toxic and highly explosive, organic azides (like DiSulfo-ICG-Azide) are generally more stable. However, the "Rule of Six" suggests that organic azides are safe to handle if the number of carbon plus oxygen atoms is at least three times the number of nitrogen atoms (


). DiSulfo-ICG-Azide meets this stability criterion easily due to its large molecular weight.

However, the critical disposal rule remains:

NEVER dispose of azide-containing solutions down the sink. Reasoning: Even trace amounts of azides can react with copper, lead, or brass in plumbing traps to form heavy metal azides (e.g., Copper(II) azide), which are highly sensitive primary explosives that can detonate via friction or shock during plumbing maintenance.

Visualizing the Hazard Logic

The following diagram illustrates the decision matrix for assessing the risk profile of your specific waste stream.

Azide_Risk_Assessment Start Waste Generation: DiSulfo-ICG-Azide State Physical State? Start->State Solid Solid/Powder State->Solid Liquid Liquid Solution State->Liquid Risk1 Risk: Shock Sensitivity (Low for ICG, but treat as Haz) Solid->Risk1 Bulk Storage Solvent Identify Solvent Liquid->Solvent Aqueous Aqueous Buffer Solvent->Aqueous Organic Organic (DMSO/DMF) Solvent->Organic Risk2 Risk: Heavy Metal Azide Formation Aqueous->Risk2 If poured in sink (PROHIBITED) Risk3 Risk: Flammability/ Toxicity of Solvent Organic->Risk3 Primary Hazard caption Figure 1: Hazard Identification Logic for DiSulfo-ICG-Azide Waste Streams

Waste Segregation & Containerization

Effective disposal begins at the bench. You must segregate DiSulfo-ICG-Azide waste from incompatible streams (acids and heavy metals).

Container Compatibility Table

Select the correct vessel based on the solvent matrix.

Waste MatrixRecommended ContainerCap TypeLabeling Requirement
Solid (Pure Powder) Amber Glass Vial or HDPE Wide-Mouth JarScrew cap (Teflon lined)"Hazardous Waste: Organic Azide Solid"
Aqueous Solution HDPE (High-Density Polyethylene)Vented cap (recommended)"Hazardous Waste: Aqueous Azide Solution (pH 7)"
Organic (DMSO/DMF) HDPE or Borosilicate GlassScrew cap (Solvent resistant)"Hazardous Waste: [Solvent Name] + Trace Azide"
Sharps (Needles) Red Biohazard/Sharps BinN/AStandard Sharps Protocol
Critical Segregation Rules
  • No Acids: Do not mix azide waste with acids. Acidification of azide solutions can generate Hydrazoic Acid (

    
    ), a highly toxic and volatile gas.
    
  • No Heavy Metals: Ensure the waste container does not contain metal spatulas, stir bars, or salts of Pb, Cu, or Ag.

  • Light Protection: ICG is photosensitive. While this doesn't affect safety, degrading waste can complicate chemical inventory analysis. Use amber containers or foil wrap.

Step-by-Step Disposal Protocol

Scenario A: Liquid Waste (Reaction Mixtures & Aliquots)

Context: You have completed a labeling reaction in PBS or DMSO and have excess dye solution.

  • Preparation: Don standard PPE (Nitrile gloves, lab coat, safety glasses).

  • Collection:

    • Place a dedicated waste container in a secondary containment tray.

    • Transfer the liquid via pipette or funnel. Do not use metal funnels.

  • Rinsing:

    • Rinse the original reaction vessel with a small volume of compatible solvent.

    • Add this rinsate to the same waste container.

    • Note: Do not rinse into the sink.

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • List constituents: "Water (98%), DiSulfo-ICG-Azide (<1%), Sodium Phosphate".

    • Check the box for "Toxic" (standard precaution for research chemicals).

  • Storage: Store in the Satellite Accumulation Area (SAA) until pickup. Ensure the cap is tight but not over-torqued.

Scenario B: Solid Waste (Vials & Contaminated Debris)

Context: You have an empty vial with residual powder or contaminated weigh boats.

  • Vials: If the vial contains visible solid (>5 mg), cap it and dispose of the entire vial into the Solid Hazardous Waste drum.

  • Trace Residue: If the vial is "RCRA Empty" (less than 3% by weight remains), it can technically be triple-rinsed. However, for azides, the best practice is to treat the vial itself as hazardous waste to prevent accidental crushing/exposure in general trash.

  • Gloves/Wipes: Unless heavily saturated (dripping), gloves and Kimwipes used during standard handling can usually go into standard lab trash or biohazard burn boxes, depending on your facility's specific "P-list" vs "U-list" interpretations. Recommendation: Dispose of gross contamination in hazardous solid waste.

Emergency Procedures: Spills

If a vial of DiSulfo-ICG-Azide breaks, follow this specific workflow. Do not use bleach immediately, as it can react aggressively with high concentrations of certain organics.

Spill_Response Start Spill Detected Assess Assess Volume & Form (Solid vs Liquid) Start->Assess PPE Don PPE: Double Gloves, Goggles, Lab Coat Assess->PPE SolidPath If Solid/Powder PPE->SolidPath LiquidPath If Liquid PPE->LiquidPath WetWipe Cover with wet paper towel (Prevent dust aerosolization) SolidPath->WetWipe Absorb Absorb with inert pads (Pig mat or vermiculite) LiquidPath->Absorb Clean Clean area with Soap & Water (Avoid Bleach initially) WetWipe->Clean Absorb->Clean Bag Bag all waste as Hazardous Chemical Waste Clean->Bag caption Figure 2: Spill Response Workflow for DiSulfo-ICG-Azide

Decontamination Verification

Because DiSulfo-ICG-Azide is a fluorophore, you can verify cleanup efficacy using a standard NIR imaging system (e.g., LI-COR Odyssey or IVIS) if available.

  • Scan the area with a handheld NIR detector or verify wipes under an imager.

  • Absence of fluorescence indicates successful decontamination.

Regulatory & Compliance Framework

This protocol aligns with standard chemical hygiene plans derived from OSHA and EPA regulations.

  • EPA Waste Code: DiSulfo-ICG-Azide is not specifically listed on the RCRA P-list or U-list. However, it must be characterized based on reactivity and toxicity. It is generally classified as Non-Regulated Chemical Waste or Ignitable (if in organic solvent) for disposal purposes, but the "Azide" tag triggers specific handling rules at incineration facilities.

  • Destruction Method: The preferred method for ultimate disposal by your EHS contractor is Incineration . This ensures the complete thermal destruction of the azide bond and the polyaromatic system.

Deactivation (Optional - For Bulk Quantities Only)

Note: For typical mg-scale laboratory use, chemical deactivation is discouraged due to the risk of user error. Segregation is safer.

If you possess bulk quantities (>1g) requiring destruction before disposal:

  • Phosphine Reduction: Treat the organic azide with triphenylphosphine in THF/Water (Staudinger reduction) to convert the azide to an amine.

  • Disposal: The resulting amine solution is then disposed of as standard organic waste, removing the explosion hazard.

References

  • University of California, San Diego (UCSD). Azides: Chemical Safety Information. Environment, Health & Safety. [Link]

  • Northeastern University. Standard Operating Procedure: Sodium Azide & Organic Azides. Office of Environmental Health & Safety. [Link]

  • American Chemical Society (ACS). Identifying and Handling Azide Hazards. Chemical Safety Guidelines. [Link]

  • PubChem. Indocyanine Green (Compound Summary). National Library of Medicine. [Link]

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